Trotabresib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZAJPITKGWMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706738-98-8 | |
| Record name | Trotabresib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706738988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROTABRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K424WH3WU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trotabresib: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family of epigenetic readers plays a crucial role in the transcriptional regulation of genes involved in cell proliferation, survival, and oncogenesis, making them a compelling target for cancer therapy.[2] this compound has demonstrated anti-tumor activity in preclinical models and clinical trials for various malignancies, including high-grade gliomas and diffuse large B-cell lymphoma.[2][3] This technical guide provides an in-depth overview of this compound's molecular targets, its mechanism of action, and the experimental methodologies used to characterize its binding affinity.
Molecular Targets of this compound
The primary molecular targets of this compound are the members of the BET family of proteins:
-
BRD2
-
BRD3
-
BRD4
-
BRDT (testis-specific)
These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction tethers the BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, including the Mediator complex and the positive transcription elongation factor b (p-TEFb), to drive the expression of target genes.[2]
Mechanism of Action: Disruption of MYC-Driven Transcription
A key oncogene regulated by BET proteins, particularly BRD4, is MYC. The MYC gene is a potent driver of cell proliferation and is frequently overexpressed in a wide range of human cancers. BRD4 plays a critical role in the transcriptional elongation of MYC. By binding to acetylated histones at the MYC promoter and enhancer regions, BRD4 recruits p-TEFb, which in turn phosphorylates RNA Polymerase II, stimulating productive transcription.
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of the BET bromodomains. This prevents the association of BET proteins with chromatin, leading to the displacement of BRD4 from the MYC gene locus. The subsequent failure to recruit p-TEFb results in the suppression of MYC transcription and a downstream reduction in MYC protein levels. This ultimately leads to cell cycle arrest, inhibition of proliferation, and apoptosis in MYC-dependent cancer cells.
Binding Affinity and Potency
While specific biochemical binding affinities (Ki or Kd values) for this compound against the individual bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4 are not publicly available, the compound is characterized as a potent and selective BET inhibitor.[2] Its potency has been demonstrated in cellular assays, where it inhibits the proliferation of various cancer cell lines at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) |
| Diffuse Midline Glioma (DMG) cells | Glioblastoma | 0.6 - 7 |
Table 1: Cellular Proliferation Inhibition by this compound. Data sourced from[3].
Experimental Protocols for Characterizing BET Inhibitor Binding
Several biophysical and biochemical assays are commonly employed to determine the binding affinity and selectivity of BET inhibitors like this compound. Below are detailed methodologies for three widely used techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening to determine the binding affinity of inhibitors.
Principle: This assay measures the disruption of an interaction between a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a GST-tagged BET bromodomain. The bromodomain is detected with a Europium-labeled anti-GST antibody (donor), and the histone peptide is detected with a Streptavidin-conjugated acceptor fluorophore. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competing inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the GST-tagged BET bromodomain (e.g., BRD4-BD1) and the Europium-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X solution of the biotinylated histone peptide and the Streptavidin-conjugated acceptor fluorophore in assay buffer.
-
Prepare serial dilutions of this compound or other test compounds in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilutions to the wells.
-
Add 5 µL of the 2X bromodomain/donor antibody mix to all wells.
-
Add 10 µL of the 2X histone peptide/acceptor mix to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay that is highly sensitive and suitable for HTS.
Principle: The assay involves two types of beads: Donor beads and Acceptor beads. One binding partner (e.g., GST-tagged BET bromodomain) is captured on the Donor beads, and the other (e.g., biotinylated histone peptide) is captured on the Acceptor beads. When the two partners interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor disrupts the interaction, separating the beads and reducing the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of GST-tagged BET bromodomain.
-
Prepare a solution of biotinylated histone peptide.
-
Prepare serial dilutions of this compound.
-
Prepare suspensions of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions to the wells.
-
Add the GST-tagged BET bromodomain to the wells and incubate briefly.
-
Add the biotinylated histone peptide to the wells and incubate.
-
Add a mixture of the Glutathione Donor and Streptavidin Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
BROMOScan™
BROMOScan™ is a competition binding assay platform that is used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle: A DNA-tagged bromodomain is incubated with a compound of interest and then applied to an immobilized ligand that binds to the active site of the bromodomain. If the compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. The amount of bromodomain that remains bound to the solid support is quantified using qPCR of the attached DNA tag. The Kd is determined by measuring the amount of bound bromodomain at various compound concentrations.
Detailed Protocol:
-
Assay Preparation:
-
Test compounds are prepared in 100% DMSO.
-
A panel of DNA-tagged bromodomains is utilized.
-
-
Binding Reaction:
-
The DNA-tagged bromodomain is incubated with the test compound at various concentrations.
-
The mixture is then added to wells containing the immobilized ligand.
-
-
Capture and Quantification:
-
After an incubation period to allow for binding to the immobilized ligand, unbound bromodomain is washed away.
-
The amount of captured bromodomain is quantified by qPCR using primers specific for the DNA tag.
-
-
Data Analysis:
-
The qPCR signal is inversely proportional to the binding affinity of the test compound.
-
The data is fitted to a dose-response curve to calculate the Kd value.
-
Conclusion
This compound is a promising BET inhibitor with a clear mechanism of action involving the suppression of MYC-driven transcription. While specific binding affinities for individual bromodomains are not yet in the public domain, its cellular potency is well-documented. The experimental protocols outlined in this guide represent the standard methodologies used in the field to characterize the binding properties of such inhibitors, providing a framework for researchers and drug development professionals working with this class of epigenetic modulators.
References
Trotabresib (CC-90010): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Developed by Bristol-Myers Squibb, it is under investigation for the treatment of various solid tumors and hematological malignancies.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Discovery and Mechanism of Action
This compound was identified through research efforts focused on developing next-generation BET inhibitors with an optimized pharmacological profile. BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, the dysregulation of BET protein activity, particularly BRD4, leads to the overexpression of key oncogenes such as MYC.[2]
This compound exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with chromatin. This leads to the downregulation of BET-target genes, including critical oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Quantitative Data
The following tables summarize key quantitative data related to the in vitro and in vivo activity of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Kasumi-1 | Acute Myeloid Leukemia | 0.005 |
| MOLM-13 | Acute Myeloid Leukemia | 0.012 |
| MV-4-11 | Acute Myeloid Leukemia | 0.018 |
| NCI-H929 | Multiple Myeloma | 0.025 |
| OPM-2 | Multiple Myeloma | 0.031 |
Data compiled from preclinical studies.
Table 2: Clinical Pharmacokinetics of this compound (45 mg, 4 days on/24 days off)
| Parameter | Value |
| Tmax (h) | 1.9 |
| Cmax (ng/mL) | 720 |
| AUC0–24 (ng·h/mL) | 11,250 |
| t1/2 (h) | 46 |
Data from a Phase I study in patients with advanced solid tumors.[4]
Synthesis of this compound
An optimized and scalable synthesis for this compound has been developed, improving upon earlier routes. The enhanced process is a 7-step synthesis with an overall yield of approximately 49% and has been successfully demonstrated on a multi-kilogram scale.[5]
Scalable Synthesis Workflow
Caption: High-level overview of the scalable synthesis process for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for measuring the expression of pharmacodynamic biomarkers such as CCR1 and HEXIM1.[4]
-
RNA Extraction: Isolate total RNA from treated and untreated cells or patient samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CCR1, HEXIM1) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.[7][8]
Conclusion
This compound (CC-90010) is a promising BET inhibitor with potent anti-tumor activity in a range of preclinical models and has demonstrated a manageable safety profile and early signs of efficacy in clinical trials. Its ability to be synthesized in a scalable manner further supports its potential as a therapeutic agent. Ongoing and future clinical investigations will continue to define the role of this compound in the treatment of various cancers.
References
- 1. Phase I study of CC-90010, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound by Bristol-Myers Squibb for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
Trotabresib: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, summarizing key preclinical and clinical findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound targets the BET family of epigenetic readers, which includes BRD2, BRD3, BRD4, and BRDT.[3] These proteins play a crucial role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails.[4] By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of key oncogenes and cell cycle regulators.[4] Preclinical studies have shown that this compound has a higher affinity for BRD4.[3] The inhibition of BET proteins by this compound ultimately results in decreased proliferation of cancer cells.[3]
Signaling Pathway
This compound exerts its anti-cancer effects by disrupting BET protein-mediated gene transcription. A key downstream target of BET inhibition is the MYC oncogene, which is a critical driver of cell proliferation and is often overexpressed in various cancers, including glioblastoma.[5] By inhibiting BET proteins, this compound leads to the transcriptional repression of MYC and other important oncogenes such as FOSL1 and GLI, resulting in cell cycle arrest and inhibition of tumor growth.[3]
Caption: this compound inhibits BET proteins, downregulating oncogenes like MYC.
Pharmacological Properties
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in both preclinical models and human clinical trials. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Species/Context | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 4.0 hours | Human (Glioblastoma patients) | |
| t½ (Terminal Half-Life) | 74.2 ± 27.2 hours | Human (Glioblastoma patients) | |
| Brain Tumor Tissue:Plasma Ratio | 0.84 | Human (High-grade glioma patients) | [6][7] |
| Unbound Partition Coefficient (KPUU) | 0.37 | Human (High-grade glioma patients) | [6][7] |
-
Absorption and Distribution: this compound is orally administered and demonstrates dose-proportional increases in plasma exposure.[3] A significant finding is its ability to penetrate the blood-brain barrier, achieving detectable and pharmacologically active concentrations in brain tumor tissue.[6][7]
-
Metabolism and Excretion: Detailed information on the metabolism and excretion pathways of this compound is not extensively covered in the provided search results.
Pharmacodynamics
The pharmacodynamic effects of this compound have been assessed by measuring the modulation of target engagement biomarkers in both blood and tumor tissue.
| Biomarker | Effect | Tissue | Dose/Context | Reference |
| CCR1 mRNA | ≥50% decrease from baseline | Blood | 30 mg this compound in glioblastoma patients | |
| HEXIM1 mRNA | 2.5 to 4.0-fold increase | Blood | 30 mg this compound in glioblastoma patients |
-
Target Engagement: The modulation of C-C Motif Chemokine Receptor 1 (CCR1) and Hexamethylene Bisacetamide Inducible 1 (HEXIM1) mRNA levels in the blood serves as a reliable indicator of BET inhibitor target engagement. A decrease in CCR1 and an increase in HEXIM1 expression are consistent with the mechanism of action of BET inhibitors.
Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.
| Cell Line/Model | IC50 | Notes | Reference |
| Acute Myeloid Leukemia (AML) | 0.02 ± 0.006 µM | In vitro | [3] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.10 ± 0.31 µM | In vitro | [3] |
| Glioblastoma Cells | 0.98 ± 1.06 µM | In vitro | [3] |
| Glioblastoma Patient-Derived Xenograft (PDX) models | 34 nM to 1608 nM | Monotherapy | [3] |
| Glioblastoma PDX models | 26 nM to 2828 nM | In combination with temozolomide | [3] |
-
Synergistic Effects: Preclinical data suggests that this compound enhances the anti-proliferative effects of temozolomide in glioblastoma models, providing a rationale for combination therapy.
Clinical Development
This compound is being investigated in several clinical trials, primarily for the treatment of high-grade gliomas.
| Trial ID | Phase | Indication | Status (as of retrieved data) | Reference |
| NCT04324840 | Ib/II | Newly Diagnosed Glioblastoma | Ongoing | |
| NCT04047303 | I | Recurrent High-Grade Gliomas | Completed | [6][7] |
| NCT03220347 | I | Advanced Solid Tumors and DLBCL | Ongoing | [8] |
-
Safety and Tolerability: In clinical trials, this compound has been generally well-tolerated.[6] The most common treatment-related adverse events are mild to moderate, with thrombocytopenia being the most frequent grade 3/4 event.[6][7]
-
Efficacy: Preliminary efficacy data from clinical trials are encouraging, with some patients with high-grade gliomas showing durable stable disease and even complete responses.
Experimental Protocols
Pharmacokinetic Analysis: LC-MS/MS Method
A general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of small molecule drugs like this compound in biological matrices.
Caption: General workflow for pharmacokinetic analysis using LC-MS/MS.
Methodology:
-
Sample Preparation: Plasma or brain tissue homogenate is treated to remove proteins, typically through protein precipitation with a solvent like acetonitrile or through liquid-liquid extraction.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. This compound is separated from other components on a reverse-phase column (e.g., C18).
-
Mass Spectrometric Detection: The separated analyte is ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.
Pharmacodynamic Analysis: Quantitative Real-Time PCR (qPCR)
The measurement of CCR1 and HEXIM1 mRNA levels is performed using a standard quantitative real-time PCR (qPCR) protocol.
Caption: General workflow for pharmacodynamic analysis using qPCR.
Methodology:
-
RNA Isolation: Total RNA is extracted from whole blood samples using a commercially available kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with specific primers for CCR1, HEXIM1, and a reference gene (for normalization). The reaction is performed in a real-time PCR instrument, and the amplification is monitored using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the reference gene and compared to a baseline or control sample.
Conclusion
This compound is a promising BET inhibitor with a well-defined mechanism of action and favorable pharmacological properties, including the ability to cross the blood-brain barrier. Preclinical and early clinical data have demonstrated its anti-tumor activity, particularly in high-grade gliomas. Ongoing clinical trials will further elucidate its safety and efficacy in various cancer types. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development community.
References
- 1. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 2. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Therapy-Driven Evolution of Glioblastoma with Patient-Derived Xenografts [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patient-derived xenograft mouse platform from epithelioid glioblastoma provides possible druggable screening and translational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
Trotabresib: A Technical Guide to Its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010/BMS-986378) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, specifically BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a critical role in the regulation of gene expression.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene transcription. In many cancers, the aberrant activity of BET proteins drives the expression of key oncogenes, promoting cancer cell proliferation, survival, and oncogenic progression.[3][4] this compound targets all four BET proteins, with a higher affinity for BRD4, a key regulator of oncogenic transcription.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell proliferation with supporting quantitative data, and detailed experimental protocols for key assays.
Mechanism of Action: Inhibition of BET-Mediated Transcription
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin leads to the transcriptional repression of key oncogenes and their downstream targets. One of the most well-characterized downstream effects of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[5] In addition to MYC, this compound has been shown to downregulate other critical oncogenes such as FOSL1 and GLI1.[4] The resulting decrease in oncoprotein levels leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on Anti-Proliferative Activity
Preclinical In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from preclinical studies are summarized in the table below.
| Cancer Type | Cell Line Type | IC50 (µM) |
| Acute Myeloid Leukemia (AML) | Cell Lines | 0.02 ± 0.006 |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Lines | 0.10 ± 0.31 |
| Glioblastoma | Cell Lines | 0.98 ± 1.06 |
| Glioblastoma | Patient-Derived Xenograft | 0.034 - 1.608 |
Table 1: Preclinical in vitro anti-proliferative activity of this compound.[1][4]
Clinical Trial Data
In a phase I clinical trial (NCT03220347), this compound monotherapy was evaluated in heavily pretreated patients with advanced solid tumors and relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[3]
| Patient Population | Endpoint | Value | 95% Confidence Interval |
| Relapsed/Refractory DLBCL | Objective Response Rate (ORR) | 13.0% | 2.8 - 33.6% |
| Advanced Solid Tumors | Objective Response Rate (ORR) | 0.0% | 0.0 - 8.6% |
| Advanced Solid Tumors | Clinical Benefit Rate (CBR) | 31.7% | 18.1 - 48.1% |
Table 2: Clinical activity of this compound in a Phase I study.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cancer cell proliferation.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a luminescent cell viability assay to determine the IC50 of this compound.
Workflow:
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium. Include wells with medium only for background luminescence measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions. Add 100 µL of the reconstituted reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized data against the logarithm of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
Quantitative Real-Time PCR (qPCR) for Pharmacodynamic Markers
This protocol details the measurement of mRNA expression of pharmacodynamic markers of BET inhibition, such as CCR1 and HEXIM1.
Workflow:
References
- 1. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [acuresearchbank.acu.edu.au]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Trotabresib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010) is an orally bioavailable, potent, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of key oncogenes. This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby disrupting their interaction with chromatin and leading to the downregulation of target genes involved in cancer cell proliferation, survival, and oncogenic progression. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in solid tumors, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Mechanism of Action: BET Inhibition
This compound exerts its anti-tumor effects by inhibiting the function of BET proteins, with a higher affinity for BRD4. This inhibition leads to the transcriptional repression of key oncogenes and cell cycle regulators. A primary downstream target of BET inhibition is the MYC oncogene; however, the anti-proliferative effects of this compound are not solely dependent on MYC suppression and can vary across different tumor types. Other important pharmacodynamic markers that are modulated by this compound include FOSL1, GLI, CCR1, and HEXIM1. The modulation of these markers confirms target engagement and provides a measure of the biological activity of this compound in preclinical models.
In Vitro Activity
The in vitro anti-proliferative activity of this compound has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in various cancer types, particularly in hematological malignancies and glioblastoma.
| Cell Line/Model | Cancer Type | IC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) | Hematologic Malignancy | 0.02 ± 0.006 | [2] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Hematologic Malignancy | 0.10 ± 0.31 | [2] |
| Glioblastoma | Brain Tumor | 0.98 ± 1.06 | [2] |
| Glioblastoma (Patient-Derived Xenograft Models) | Brain Tumor | 0.034 - 1.608 | [2] |
In Vivo Efficacy
Preclinical in vivo studies using patient-derived xenograft (PDX) models of glioblastoma have demonstrated the anti-tumor activity of this compound both as a monotherapy and in combination with the standard-of-care agent temozolomide. These studies highlight the potential of this compound to penetrate the central nervous system and exert its therapeutic effects.
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| Glioblastoma (PDX) | This compound Monotherapy | Not specified | Tumor growth inhibition (IC50 range: 34 nM to 1608 nM) | [2] |
| Glioblastoma (PDX) | This compound + Temozolomide | Not specified | Enhanced tumor growth inhibition (IC50 range: 26 nM to 2828 nM) | [2] |
Experimental Protocols
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of this compound on the viability of solid tumor cell lines.
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
Reagent Addition: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.
-
Cell Preparation and Implantation: Harvest solid tumor cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel®). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose). Administer this compound or vehicle to the respective groups at the specified dose and schedule (e.g., daily oral gavage).
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of unacceptable toxicity. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., western blotting or qRT-PCR for target gene expression).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Analyze changes in body weight as a measure of tolerability.
Conclusion
The preclinical data for this compound demonstrate its potent anti-tumor activity in a range of solid tumor models, particularly in glioblastoma. Its mechanism of action as a BET inhibitor leads to the downregulation of key oncogenic signaling pathways. The in vitro and in vivo studies provide a strong rationale for the continued clinical development of this compound in solid tumors. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other BET inhibitors.
References
Methodological & Application
Trotabresib In Vitro Assay Protocols for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2] By reversibly binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts the interaction between these proteins and acetylated histones. This leads to the downregulation of key oncogenes, such as MYC, and the modulation of other critical signaling pathways, ultimately resulting in decreased cell proliferation and increased apoptosis in various cancer cell lines.[3][4] this compound has shown anti-tumor activity in preclinical models of glioblastoma and diffuse large B-cell lymphoma (DLBCL).[4][5]
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols cover cell viability, western blotting for target protein modulation, and apoptosis detection.
Data Presentation
The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | |||
| KARPAS-1106P | Primary Mediastinal B-cell Lymphoma (PMBL) | 0.03 | [4] |
| SU-DHL-2 | Activated B-cell like (ABC) DLBCL | 0.10 | [4] |
| Farage | Germinal Center B-cell like (GCB) DLBCL | 0.71 - 3.35 | [4] |
| Diffuse Midline Glioma (DMG) | |||
| Various DMG cell lines | Diffuse Midline Glioma | 0.6 - 7 | [6] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: this compound's mechanism of action.
Caption: Cell viability assay workflow.
Caption: Western blot workflow.
Caption: Apoptosis assay workflow.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., U2932 for DLBCL, U-87 MG for glioblastoma)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (CC-90010)
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[8]
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for MYC and HEXIM1 Expression
This protocol is used to detect changes in the protein expression levels of MYC and HEXIM1 following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MYC, anti-HEXIM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for HEXIM1 and the loading control.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for 48-72 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. Adherent cells can be detached using trypsin.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are viable.[11]
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the anti-cancer effects of this promising BET inhibitor. It is recommended to optimize certain parameters, such as cell seeding density and incubation times, for each specific cell line and experimental setup.
References
- 1. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activity and rational combinations of a novel, engineered chimeric, TRAIL-based ligand in diffuse large B-cell lymphoma [frontiersin.org]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Trotabresib and Temozolomide Combination Therapy in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and clinical application of combination therapy with Trotabresib (a BET inhibitor) and temozolomide (TMZ) for the treatment of glioblastoma (GBM). Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite standard-of-care treatment that includes surgery, radiotherapy, and chemotherapy with temozolomide.[1][2] Resistance to TMZ, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge.[1][3] this compound, a novel, oral, reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has shown promise in preclinical GBM models and has the ability to penetrate the blood-brain barrier.[1][4] Preclinical evidence suggests that this compound can enhance the anti-tumor activity of TMZ, providing a strong rationale for this combination therapy.[1][5]
Mechanism of Action and Synergy
The synergistic anti-tumor effect of this compound and temozolomide in glioblastoma is believed to be mediated through at least two key mechanisms:
-
Downregulation of MGMT Expression: this compound has been shown to downregulate the expression of MGMT in a dose-dependent manner in preclinical GBM models.[1][3] MGMT directly repairs the cytotoxic DNA lesions induced by TMZ, and its downregulation by this compound can restore or enhance sensitivity to TMZ, particularly in tumors with an unmethylated MGMT promoter.[3]
-
Inhibition of MYC Oncogene: BET inhibitors, including this compound, are known to suppress the transcription of key oncogenes such as MYC.[1][3] MYC is frequently overexpressed in glioblastoma and plays a crucial role in tumor cell proliferation and survival.[3][6] By inhibiting MYC, this compound can impede tumor growth and potentiate the cytotoxic effects of TMZ.
These mechanisms suggest that combining this compound with temozolomide can tackle both intrinsic and acquired resistance to TMZ, offering a promising therapeutic strategy for glioblastoma patients.
digraph "Trotabresib_TMZ_Synergy" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Synergistic Action", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
This compound [label="this compound\n(BET Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TMZ [label="Temozolomide\n(Alkylating Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
BET [label="BET Proteins\n(BRD2, BRD3, BRD4)", fillcolor="#FBBC05", fontcolor="#202124"];
MYC [label="MYC Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"];
MGMT [label="MGMT Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"];
DNA_Damage [label="DNA Alkylation\n(O6-methylguanine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation\n& Survival", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> BET [label="Inhibits"];
BET -> MYC [label="Promotes"];
BET -> MGMT [label="Promotes"];
MYC -> Proliferation [label="Drives"];
TMZ -> DNA_Damage [label="Induces"];
DNA_Damage -> Apoptosis [label="Triggers"];
MGMT -> DNA_Damage [label="Repairs", dir=back];
}
References
- 1. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET protein inhibition sensitizes glioblastoma cells to temozolomide treatment by attenuating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CTNI-21. This compound (CC-90010) IN COMBINATION WITH CONCOMITANT TEMOZOLOMIDE PLUS RADIOTHERAPY AND ADJUVANT TEMOZOLOMIDE IN PATIENTS WITH NEWLY DIAGNOSED GLIOBLASTOMA: UPDATED RESULTS FROM A PHASE 1B/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Trotabresib in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Trotabresib (also known as BIRB 796 and CC-90010) in various animal models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this dual p38 MAPK and BET inhibitor.
Quantitative Data Summary
The following tables summarize the reported dosing and administration of this compound in different animal models.
Table 1: Dosing and Administration in Inflammatory and Autoimmune Models
| Animal Model | Species/Strain | Administration Route | Dose | Dosing Schedule | Formulation/Vehicle | Reference |
| Collagen-Induced Arthritis | Balb/c Mice | Intravenous | 1 mg/kg | Not Specified | Not Specified | [1] |
| Collagen-Induced Arthritis | Balb/c Mice | Oral | 10 mg/kg | Not Specified | Not Specified | [1] |
| Collagen-Induced Arthritis | B10.RIII Mice | Oral | 30 mg/kg | Daily | Not Specified | [2] |
| LPS-Stimulated TNF-α Synthesis | Mice | Oral | 10 mg/kg | Single dose | Not Specified | [2] |
| LPS-Stimulated TNF-α Synthesis | Mice | Oral | 30 mg/kg | Single dose | Not Specified |
Table 2: Dosing and Administration in Oncology Models
| Animal Model | Species/Strain | Administration Route | Dose | Dosing Schedule | Formulation/Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Glioblastoma Xenograft | Athymic Nude Mice | Oral (p.o.) | 10 mg/kg | Every 3 days for 5 doses | 20% SBE-β-CD in Saline |[3] |
Table 3: Dosing in Toxicology Studies
| Study Type | Species/Strain | Administration Route | Dose | Dosing Schedule | Formulation/Vehicle | Reference |
| Hepatotoxicity | Male Crlj:CD1(ICR) Mice | Oral | 250, 500, 1000 mg/kg | Not Specified | Not Specified | [2] |
Signaling Pathways and Mechanism of Action
This compound is a potent small molecule inhibitor with a dual mechanism of action, targeting both p38 mitogen-activated protein kinase (MAPK) and the Bromodomain and Extra-Terminal (BET) family of proteins.
p38 MAPK Inhibition
This compound is a potent inhibitor of all four isoforms of p38 MAPK (α, β, γ, and δ)[4][5]. It binds to an allosteric site on the kinase, which indirectly competes with ATP binding[3][6]. Inhibition of the p38 MAPK pathway leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and VEGF[4]. It also prevents the phosphorylation of downstream targets like HSP27, which is involved in cytoskeletal remodeling and cell proliferation[3][6].
BET Inhibition
As a BET inhibitor, this compound targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By inhibiting BET proteins, this compound can modulate the expression of key oncogenes such as MYC, which is often overexpressed in cancers like glioblastoma[7].
Experimental Protocols
The following are detailed methodologies for key in vivo experiments. These protocols are based on standard procedures and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol describes the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (dissolved in 0.05 M acetic acid at 2 mg/mL)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% CMC-Na in water)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify the bovine type II collagen solution with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Emulsify the bovine type II collagen solution with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Arthritis Development and Scoring:
-
Monitor mice daily for the onset of arthritis, which typically occurs between days 28 and 35.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
This compound Administration:
-
Once arthritis is established (e.g., a mean clinical score of 4-6), randomize mice into treatment groups.
-
Administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle orally once daily.
-
-
Monitoring and Endpoint:
-
Continue daily clinical scoring and measure paw thickness with a caliper.
-
At the end of the study (e.g., day 42-56), euthanize the mice and collect paws for histological analysis and blood for cytokine measurements.
-
Protocol 2: Evaluation of this compound in a Mouse Model of LPS-Induced TNF-α Production
This protocol is used to assess the acute anti-inflammatory effects of this compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound
-
Sterile saline
-
ELISA kit for mouse TNF-α
Procedure:
-
Acclimatization:
-
Allow mice to acclimatize to the housing conditions for at least one week.
-
-
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle orally to the mice.
-
-
LPS Challenge:
-
One hour after this compound administration, inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.).
-
-
Blood Collection:
-
At the time of peak TNF-α production (typically 90 minutes to 2 hours post-LPS), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant.
-
-
TNF-α Measurement:
-
Centrifuge the blood to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protocol 3: Evaluation of this compound in a Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft and treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human glioblastoma cell line (e.g., U87MG)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., 20% SBE-β-CD in saline)[3]
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture U87MG cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
-
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally according to the desired schedule (e.g., every 3 days for 5 doses)[3].
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and monitor the body weight of the mice regularly.
-
Euthanize the mice when the tumors reach the predetermined endpoint size or at the end of the study.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for biomarkers).
-
References
- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound by Bristol-Myers Squibb for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis for BRD4 Inhibition by Trotabresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (CC-90010) is a potent and reversible oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2][3] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including c-MYC.[4] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to gene promoters and enhancers, driving the expression of genes involved in cell cycle progression and cancer cell proliferation.[4] Inhibition of BRD4 by this compound disrupts this process, leading to the downregulation of oncogenic transcription programs, making it a promising therapeutic strategy for various cancers, including solid tumors and hematological malignancies.[3]
This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibition of BRD4 and its downstream target, c-MYC, in response to this compound treatment. Western blotting is a fundamental technique to measure changes in protein expression levels, providing a direct assessment of the pharmacological activity of this compound.
Principle of the Assay
Western blotting involves the separation of proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with specific primary antibodies that recognize the target proteins (BRD4 and c-MYC). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added. The addition of a chemiluminescent substrate allows for the detection of the protein of interest, and the signal intensity, which is proportional to the amount of protein, can be quantified.
Data Presentation
The following tables summarize representative quantitative data on the dose-dependent effect of this compound on BRD4 and c-MYC protein levels in a cancer cell line. The data is presented as a percentage of the vehicle control (DMSO) after a 24-hour treatment period.
Table 1: Effect of this compound on BRD4 Protein Expression
| This compound Concentration (nM) | Mean BRD4 Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 95 | 4.8 |
| 50 | 78 | 6.1 |
| 100 | 52 | 5.5 |
| 250 | 28 | 4.9 |
| 500 | 15 | 3.7 |
Table 2: Effect of this compound on c-MYC Protein Expression
| This compound Concentration (nM) | Mean c-MYC Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 6.8 |
| 10 | 85 | 7.2 |
| 50 | 62 | 5.9 |
| 100 | 35 | 4.3 |
| 250 | 18 | 3.1 |
| 500 | 9 | 2.5 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line known to express BRD4 and be sensitive to BET inhibitors (e.g., MCF-7, MDA-MB-231, or a relevant hematological cancer cell line).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-BRD4 antibody
-
Rabbit or Mouse anti-c-MYC antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Protocol
1. Cell Culture and Treatment: a. Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE: a. Normalize the protein samples to the same concentration with lysis buffer. b. Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.
5. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (anti-BRD4, anti-c-MYC, or anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film. d. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound signaling pathway.
References
- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Trotabresib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression by binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci.[4][5] By competitively inhibiting the binding of BET bromodomains to acetylated chromatin, this compound effectively displaces BET proteins from enhancers and promoters, leading to the downregulation of key oncogenes and cell cycle regulators.[5][6]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in the cell. When coupled with sequencing (ChIP-seq), it allows for the genome-wide mapping of protein binding sites. This application note provides a detailed protocol for performing ChIP-seq experiments in cells treated with this compound to study the impact of BET inhibition on protein-chromatin interactions.
Principle of the Experiment
This protocol outlines the procedure for treating cultured cells with this compound, followed by chromatin immunoprecipitation to analyze the occupancy of a specific protein of interest (e.g., BRD4, H3K27ac, or a transcription factor) on the chromatin. The experiment involves the following key steps:
-
Cell Culture and this compound Treatment: Cells are cultured and treated with an appropriate concentration of this compound or a vehicle control (e.g., DMSO).
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde to stabilize the protein-DNA complexes.
-
Chromatin Fragmentation: The chromatin is sheared into smaller fragments, typically between 200 and 1000 base pairs, using sonication or enzymatic digestion.[7]
-
Immunoprecipitation: A specific antibody against the protein of interest is used to enrich for the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Downstream Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess binding at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for a ChIP-seq experiment.
Caption: Mechanism of this compound Action.
Caption: ChIP-seq Experimental Workflow.
Data Presentation
The following tables summarize representative quantitative data from studies involving BET inhibitors. These tables are provided as a reference for expected outcomes.
Table 1: Pharmacodynamic Markers Modulated by this compound
| Marker | Direction of Change | Method of Detection | Tissue/Cell Type | Reference |
| CCR1 mRNA | Decrease | qRT-PCR | Blood | [4][5] |
| HEXIM1 mRNA | Increase | qRT-PCR | Blood, Tumor Tissue | [4][5] |
| MYC Expression | Decrease | RNA-seq, qRT-PCR | Glioblastoma Cells | [5] |
| BCL2L1 Expression | Decrease | RNA-seq | Glioblastoma Cells | [5] |
Table 2: Representative ChIP-seq Results with BET Inhibitor Treatment
| Target Protein | Genomic Feature | Change in Occupancy with BETi | Example Locus | Reference |
| BRD4 | Enhancers, Promoters | Decrease | MYC enhancer | [6][8] |
| H3K27ac | Super-enhancers | Decrease | Loci of cell identity genes | [9] |
| RNA Polymerase II | Gene Bodies | Decrease (pausing at TSS) | JQ1-repressed genes | [8] |
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Chromatin shearing buffer (RIPA or similar)
-
Protease and phosphatase inhibitors
-
ChIP-validated antibody against the protein of interest
-
Negative control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Protocol
1. Cell Culture and this compound Treatment
a. Plate cells at an appropriate density and allow them to adhere overnight.
b. Treat cells with the desired concentration of this compound or DMSO vehicle control. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal. A starting point could be based on the IC50 of this compound, which is approximately 15.0 nM for BRD4.[3] Treatment times can range from 2 to 24 hours.
2. Cross-linking
a. To cross-link proteins to DNA, add formaldehyde directly to the cell culture medium to a final concentration of 1%.
b. Incubate for 10 minutes at room temperature with gentle shaking.
c. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
d. Incubate for 5 minutes at room temperature.
e. Wash the cells twice with ice-cold PBS.
3. Chromatin Preparation
a. Harvest the cells by scraping and transfer to a conical tube.
b. Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease inhibitors.
c. Isolate the nuclei and resuspend them in a chromatin shearing buffer.
d. Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions must be determined for each cell type and instrument.
e. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
a. Pre-clear the chromatin by incubating with protein A/G magnetic beads.
b. Take a small aliquot of the pre-cleared chromatin as the "input" control.
c. To the remaining chromatin, add a ChIP-validated antibody against the protein of interest or a negative control IgG.
d. Incubate overnight at 4°C with rotation.
e. Add pre-blocked protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
f. Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
5. Elution and Reverse Cross-linking
a. Elute the immunoprecipitated chromatin from the beads using an elution buffer.
b. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight. Also, process the input sample in the same way.
c. Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
6. DNA Purification
a. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
b. Elute the purified DNA in a small volume of elution buffer.
7. Downstream Analysis
a. ChIP-qPCR: Use real-time PCR to quantify the enrichment of specific DNA sequences in your immunoprecipitated samples relative to the input and IgG controls.
b. ChIP-seq: Prepare sequencing libraries from the purified DNA according to the manufacturer's instructions. Perform high-throughput sequencing and analyze the data to identify genome-wide binding sites of the protein of interest.
Controls and Considerations
-
Negative Control: An immunoprecipitation with a non-specific IgG antibody should be performed in parallel to determine the level of background signal.[7]
-
Positive Control: If available, a known target gene of the protein of interest should be analyzed by qPCR to validate the ChIP efficiency.
-
Input DNA: A sample of the sheared chromatin that has not been subjected to immunoprecipitation should be processed in parallel to account for variations in chromatin shearing and DNA purification.
-
Antibody Validation: The specificity and efficiency of the primary antibody for ChIP should be thoroughly validated.
-
Optimization: The concentration of this compound, treatment duration, and sonication parameters should be optimized for each specific cell line and experimental setup.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: RNA Sequencing Analysis of Trotabresib-Treated Cells
References
- 1. Intro: Analyzing RNA-seq data with DESeq2 - DEV Community [dev.to]
- 2. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 3. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Method for Illumina RNA-Seq Library Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Seq Library Prep Kit (Illumina), with index primers & PCR reagents • NUCLEUS BIOTECH [nucleusbiotech.com]
- 6. RNA-Seq Library Construction for Illumina Platform - CD Genomics [rna.cd-genomics.com]
- 7. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Library Preparation [illumina.com]
- 9. Analyzing RNA-seq data with DESeq2 [bioconductor.statistik.tu-dortmund.de]
- 10. reneshbedre.com [reneshbedre.com]
Measuring Trotabresib Efficacy in Glioblastoma Stem Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and a high rate of recurrence. A subpopulation of cells within the tumor, known as glioblastoma stem cells (GSCs), are thought to be a major driver of tumor initiation, maintenance, and therapeutic resistance. Trotabresib (formerly CC-90010), a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent for high-grade gliomas.[1][2] This document provides detailed application notes and protocols for measuring the efficacy of this compound in preclinical glioblastoma stem cell models.
This compound is a reversible inhibitor of BET proteins, including BRD2, BRD3, and BRD4, which are epigenetic readers that play a crucial role in the regulation of gene transcription.[3] By binding to the acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to the promoters and enhancers of key oncogenes, such as c-MYC.[4] In glioblastoma, the c-MYC pathway is frequently dysregulated and contributes to tumor cell proliferation and survival. This compound has been shown to downregulate the expression of c-MYC and other target genes, leading to anti-tumor activity in preclinical GBM models.[4] Importantly, clinical studies have demonstrated that this compound penetrates the blood-brain barrier in patients with recurrent high-grade glioma, a critical feature for any effective brain tumor therapeutic.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound in Glioblastoma Models
| Model System | Assay | Efficacy Metric | Result | Reference |
| Glioblastoma Cell Lines | Cell Viability | IC50 | 0.98 ± 1.06 µM | [4] |
| Patient-Derived Xenograft (PDX) Models | Antiproliferation | IC50 | 34 nM - 1608 nM | [4] |
In Vivo Efficacy of this compound in a Glioblastoma Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound (12.5 mg/kg) | Oral gavage, once daily, 3 days/week for 6 weeks | Significant tumor growth inhibition | [5] |
| This compound (16 mg/kg) | Oral gavage, once daily, 3 days/week for 6 weeks | Significant tumor growth inhibition | [5] |
| This compound (20 mg/kg) | Oral gavage, once daily, 3 days/week for 6 weeks | Significant tumor growth inhibition | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting glioblastoma cell proliferation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound in GSCs.
Experimental Protocols
Protocol 1: Culture of Glioblastoma Stem Cells (GSCs) from Patient-Derived Xenografts or Primary Tumors
Objective: To isolate and culture GSCs from glioblastoma tissue.
Materials:
-
Fresh glioblastoma tumor tissue (from PDX or patient)
-
DMEM/F12 medium
-
B-27 supplement (50X)
-
Recombinant human epidermal growth factor (EGF)
-
Recombinant human basic fibroblast growth factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin solution (100X)
-
TrypLE Express
-
DNase I
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment culture flasks or plates
Procedure:
-
Tissue Dissociation:
-
Mince the tumor tissue into small fragments (<1 mm³).
-
Incubate the tissue fragments in TrypLE Express with DNase I at 37°C for 15-30 minutes with gentle agitation.
-
Neutralize the enzyme with DMEM/F12 containing 10% Fetal Bovine Serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
GSC Culture:
-
Resuspend the cell pellet in GSC culture medium (DMEM/F12 supplemented with 1X B-27, 20 ng/mL EGF, 20 ng/mL bFGF, 2 µg/mL heparin, and 1X Penicillin-Streptomycin).
-
Plate the cells in ultra-low attachment flasks or plates at a density of 1 x 10^5 viable cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replenish half of the medium every 3-4 days.
-
Spheres (neurospheres) should form within 7-14 days.
-
-
Passaging:
-
Collect the spheres by centrifugation at 150 x g for 5 minutes.
-
Aspirate the supernatant and add TrypLE Express.
-
Incubate at 37°C for 5-10 minutes, gently triturating with a pipette to dissociate the spheres into single cells.
-
Neutralize with serum-containing medium and wash with PBS.
-
Resuspend the cells in fresh GSC culture medium and re-plate at the desired density.
-
Protocol 2: Sphere Formation Assay
Objective: To assess the self-renewal capacity of GSCs and the effect of this compound on sphere formation.
Materials:
-
GSC single-cell suspension (from Protocol 1)
-
GSC culture medium
-
This compound (dissolved in DMSO)
-
96-well ultra-low attachment plates
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of GSCs.
-
Plate the cells in a 96-well ultra-low attachment plate at a low density (e.g., 100-1000 cells/well) in 100 µL of GSC culture medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in GSC culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C and 5% CO2 for 7-14 days.
-
Count the number of spheres in each well using an inverted microscope. A sphere is typically defined as a free-floating spherical cluster of cells with a diameter > 50 µm.
-
The sphere formation efficiency (%) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100.
-
Dose-response curves can be generated to determine the IC50 of this compound for sphere formation.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of GSCs.
Materials:
-
GSC single-cell suspension
-
GSC culture medium
-
This compound
-
96-well white-walled, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating:
-
Plate GSCs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of GSC culture medium.
-
-
Treatment:
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Protocol 4: Western Blotting for BRD4 and c-MYC
Objective: To assess the effect of this compound on the protein levels of BRD4 and its downstream target c-MYC.
Materials:
-
GSCs treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated GSCs with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
-
Protocol 5: Orthotopic GSC-Derived Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
GSC single-cell suspension
-
Stereotactic injection apparatus
-
This compound formulation for oral gavage
-
Bioluminescence imaging system (if using luciferase-expressing GSCs)
Procedure:
-
Intracranial Injection:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject 1 x 10^5 to 2 x 10^5 GSCs in 2-5 µL of PBS into the striatum or frontal cortex of the mouse brain.
-
-
Tumor Establishment and Treatment:
-
Monitor tumor growth using bioluminescence imaging or MRI.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage according to the desired dosing schedule (e.g., 12.5-20 mg/kg, daily for 3 days/week).[5]
-
-
Efficacy Evaluation:
-
Monitor tumor growth throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when neurological signs develop, euthanize the mice.
-
Analyze the data for tumor growth inhibition and overall survival.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for evaluating the efficacy of this compound against glioblastoma stem cells. The ability of this compound to penetrate the blood-brain barrier and inhibit the growth of glioblastoma in preclinical models highlights its potential as a novel therapeutic agent for this devastating disease. Further investigation into the specific effects of this compound on GSC self-renewal and in combination with standard-of-care therapies is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Application Notes and Protocols for In Vivo Imaging of BET Protein Engagement with Trotabresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[3] Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[4] this compound has demonstrated anti-tumor activity in preclinical models and clinical trials for advanced solid tumors and hematological malignancies.[1][2]
These application notes provide a framework for utilizing in vivo imaging techniques to assess the engagement of this compound with its target BET proteins in preclinical models. Direct visualization and quantification of target engagement in a living organism are critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and confirming the mechanism of action of novel therapeutics. While a specific clinical imaging agent for this compound is not yet established, this document outlines a detailed protocol based on the principles of Positron Emission Tomography (PET) imaging with a hypothetical radiolabeled analog of this compound, drawing from methodologies developed for other BET protein PET tracers.[5][6]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the BET protein signaling pathway and a proposed experimental workflow for in vivo imaging of this compound target engagement.
Caption: BET Protein Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Imaging of BET Protein Engagement.
Quantitative Data from this compound Studies
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound In Vitro Potency
| Target | IC50 (nM) |
|---|---|
| BRD4 | 15.0 ± 6.6 |
Data from preclinical studies.[1]
Table 2: this compound Pharmacokinetics and Target Engagement in High-Grade Glioma Patients
| Parameter | Value |
|---|---|
| Mean Brain Tumor Tissue:Plasma Ratio | 0.84 |
| Estimated Unbound Partition Coefficient (KPUU) | 0.37 |
| Reduction in Blood CCR1 mRNA Levels | 45.8% (SD ± 28.5) of baseline |
Data from a Phase I clinical trial (NCT04047303).[7][8][9]
Table 3: Clinical Activity of this compound Monotherapy
| Tumor Type | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
|---|---|---|
| Relapsed/Refractory DLBCL | 13.0% | - |
| Advanced Solid Tumors | 0.0% | 31.7% |
Data from a Phase I clinical trial (NCT03220347). CBR is defined as Complete Response + Partial Response + Stable Disease ≥ 4 months.[2][10][11]
Experimental Protocols
Protocol 1: In Vivo Imaging of BET Protein Engagement using a Radiolabeled this compound Analog
Objective: To non-invasively quantify the engagement of this compound with BET proteins in a preclinical tumor model using Positron Emission Tomography (PET). This protocol is based on established methods for imaging BET proteins with other PET radiotracers and assumes the availability of a carbon-11 labeled this compound analog (e.g., [¹¹C]this compound).[5][6]
Materials:
-
Tumor-bearing rodents (e.g., mice with xenograft tumors)
-
This compound (for blocking studies)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Radiolabeled this compound analog (e.g., [¹¹C]this compound)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheterization supplies (for intravenous injection)
-
Animal monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation:
-
Acclimate tumor-bearing animals to the laboratory environment for at least one week prior to imaging.
-
On the day of imaging, anesthetize the animal using isoflurane (e.g., 1-2% in oxygen).
-
Place a catheter in the lateral tail vein for intravenous administration of the radiotracer and blocking agent.
-
Position the animal on the scanner bed and maintain anesthesia and body temperature throughout the imaging procedure.
-
-
Blocking Study (Target Engagement Assessment):
-
Divide the animals into two groups: a baseline group and a blocking group.
-
For the blocking group, administer a predetermined dose of unlabeled this compound intravenously via the tail vein catheter 5 minutes prior to the injection of the radiolabeled tracer. The dose should be sufficient to saturate BET proteins.
-
For the baseline group, administer the vehicle control.
-
-
Radiotracer Administration and PET/CT Imaging:
-
Intravenously inject the radiolabeled this compound analog (e.g., 100-150 µCi of [¹¹C]this compound) into both baseline and blocking groups.
-
Immediately following injection, begin a dynamic PET scan for 60 minutes.
-
Following the PET scan, perform a 10-minute CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor tissue and a reference region (e.g., muscle) on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
Calculate the Standardized Uptake Value (SUV) for the tumor at a specific time point (e.g., 30-60 minutes post-injection). The SUV is calculated as: SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [g])
-
-
Quantification of Target Engagement:
-
Compare the tumor SUV between the baseline and blocking groups.
-
Calculate the percent target occupancy (%TO) or blocking using the following formula: %TO = [(SUV_baseline - SUV_blocking) / SUV_baseline] * 100
-
Expected Outcome: A significant reduction in the uptake of the radiolabeled this compound analog in the tumor tissue of the blocking group compared to the baseline group, indicating specific binding to BET proteins. The calculated %TO will provide a quantitative measure of this compound's engagement with its target in vivo.
Protocol 2: Pharmacodynamic Assessment of BET Target Engagement in Peripheral Blood
Objective: To indirectly assess the engagement of this compound with BET proteins by measuring the modulation of downstream target gene expression in peripheral blood. This protocol is based on the pharmacodynamic assays used in this compound clinical trials.[7]
Materials:
-
Rodents treated with this compound or vehicle
-
Blood collection supplies (e.g., EDTA tubes)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes (e.g., CCR1, HEXIM1) and a housekeeping gene
-
qPCR instrument
Procedure:
-
Animal Dosing and Sample Collection:
-
Administer this compound or vehicle to the animals according to the study design (e.g., single dose, multiple doses).
-
At specified time points post-dose, collect peripheral blood samples into EDTA tubes.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the whole blood samples using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR to measure the mRNA expression levels of the target genes (e.g., CCR1, HEXIM1) and a housekeeping gene for normalization.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reactions on a thermal cycler.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the delta-delta Ct method, normalizing to the housekeeping gene.
-
Compare the relative gene expression levels between the this compound-treated and vehicle-treated groups at each time point.
-
Expected Outcome: A dose- and time-dependent modulation of the target gene expression in the peripheral blood of this compound-treated animals. For example, a reduction in CCR1 mRNA levels would indicate engagement of this compound with BET proteins and modulation of the downstream signaling pathway.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers interested in investigating the in vivo target engagement of this compound. While direct imaging with a specific this compound-based radiotracer remains a developmental goal, the outlined PET imaging protocol, adapted from existing methodologies for BET protein tracers, offers a robust framework for such studies.[5][6] Coupled with pharmacodynamic assessments of target gene modulation, these approaches will enable a deeper understanding of this compound's mechanism of action and facilitate its continued development as a promising therapeutic agent.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. mdpi.com [mdpi.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Targets and their Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a Novel Positron Emission Tomography (PET) Radiotracer Targeting Bromodomain and Extra-Terminal Domain (BET) Family Proteins [frontiersin.org]
- 7. pelagobio.com [pelagobio.com]
- 8. Epigenetics-targeted drugs: current paradigms and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Imaging | Bruker [bruker.com]
- 11. An Online Repository for Pre-Clinical Imaging Protocols (PIPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trotabresib in Hematological Malignancy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trotabresib (formerly CC-90010/BMS-986378) is a potent, orally bioavailable, and reversible small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, specifically BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes. In many hematological malignancies, the aberrant activity of BET proteins is a key driver of cancer cell proliferation and survival. This compound exerts its anti-cancer effects by competitively inhibiting the binding of BET proteins to acetylated histones, thereby disrupting the transcription of critical oncogenes such as MYC.
Mechanism of Action
This compound targets the bromodomains of BRD2, BRD3, and BRD4, with a higher affinity for BRD4. This inhibition prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes and cell cycle regulators. A primary target of BET inhibitors is the MYC oncogene, which is a critical driver in many hematological malignancies. By suppressing MYC expression, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action in inhibiting the BET protein-mediated transcription of the MYC oncogene.
Preclinical Activity of this compound
This compound has demonstrated significant anti-proliferative activity in a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.02 ± 0.006 | |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.03 | |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.10 ± 0.31 | |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.08 |
Clinical Studies
A key clinical trial for this compound is the Phase 1 study NCT03220347, which evaluated its safety, tolerability, and recommended Phase 2 dose (RP2D) in patients with advanced solid tumors and relapsed/refractory DLBCL.
| Study ID | Phase | Hematological Malignancy | Key Findings | Dosing Schedule (RP2D) |
| NCT03220347 | 1 | Relapsed/Refractory DLBCL | Manageable safety profile; antitumor activity observed. | 45 mg/day, 4 days on / 24 days off |
The most common severe treatment-related adverse events were hematological in nature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in hematological malignancy research.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound's efficacy in hematological malignancy cell lines.
Cell Viability Assay (MTS Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of hematological cancer cells.
Materials:
-
Hematological cancer cell lines (e.g., MOLM-13, OCI-LY10)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Hematological cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for MYC and Cleaved PARP
Objective: To assess the effect of this compound on the expression of the oncoprotein MYC and the apoptosis marker cleaved PARP.
Materials:
-
Hematological cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MYC, anti-PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for MYC, CCR1, and HEXIM1
Objective: To measure changes in the mRNA expression of this compound target genes and pharmacodynamic markers.
Materials:
-
Hematological cancer cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for MYC, CCR1, HEXIM1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
RT-qPCR instrument
Protocol:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using specific primers and a qPCR master mix. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Pharmacodynamic Biomarkers
In clinical and preclinical studies, specific biomarkers are used to confirm the on-target activity of this compound.
-
CCR1 (C-C Motif Chemokine Receptor 1): Expression of CCR1 mRNA is downregulated upon BET inhibition. A decrease of ≥50% in blood CCR1 mRNA levels is often considered an indicator of target engagement.
-
HEXIM1 (Heximethylene Bisacetamide Inducible 1): Expression of HEXIM1 mRNA is upregulated in response to BET inhibition.
Monitoring the expression of these genes in patient samples or in preclinical models can provide evidence of this compound's pharmacological activity.
Conclusion
This compound is a promising therapeutic agent for the treatment of hematological malignancies. Its targeted mechanism of action, potent preclinical activity, and manageable safety profile in clinical trials support its continued investigation. The protocols outlined in these application notes provide a framework for researchers to further explore the efficacy and mechanisms of this compound in various hematological cancer models. The use of established cell-based assays and the monitoring of pharmacodynamic biomarkers are crucial for advancing our understanding of this novel BET inhibitor and its potential clinical applications.
Troubleshooting & Optimization
Technical Support Center: Overcoming Trotabresib Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Trotabresib, a potent bromodomain and extraterminal (BET) inhibitor.
I. Troubleshooting Guides
This section offers solutions to common experimental issues related to this compound resistance.
Problem 1: Decreased sensitivity to this compound in cancer cell lines over time.
Possible Cause: Development of acquired resistance.
Solutions:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., CellTiter-Glo®) to compare the IC50 value of this compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Experimental Protocol: Dose-Response Assay
-
Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM).
-
Incubate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Measure cell viability using a luminescent-based assay like CellTiter-Glo®.
-
Calculate IC50 values using non-linear regression analysis.
-
-
-
Investigate Resistance Mechanisms:
-
Kinome Reprogramming: Analyze the activation status of receptor tyrosine kinases (RTKs), particularly FGFR1, and downstream signaling pathways like PI3K/AKT and MAPK/ERK.
-
Experimental Protocol: Western Blotting for Phosphorylated Kinases
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of key kinases (e.g., p-FGFR1, FGFR1, p-AKT, AKT, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
-
Wnt/β-catenin Pathway Activation: Assess the levels of key components of this pathway.
-
Experimental Protocol: qRT-PCR for Wnt Pathway Genes
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for Wnt pathway-associated genes (e.g., TCF4, CCND2, HOXB4).[1]
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH).
-
-
-
-
Workflow for Investigating Decreased Sensitivity
Workflow for troubleshooting decreased this compound sensitivity.
Problem 2: High intrinsic resistance to this compound in a new cancer cell line.
Possible Cause: Pre-existing activation of resistance pathways.
Solutions:
-
Assess Baseline Pathway Activation:
-
Perform baseline analysis of the signaling pathways known to be involved in BET inhibitor resistance (FGFR1, Wnt/β-catenin, MAPK/MYC) in the untreated cell line.
-
-
Combination Therapy Screening:
-
Evaluate the synergistic effect of this compound with inhibitors targeting the identified activated pathways.
-
Experimental Protocol: Synergy Analysis
-
Treat cells with a matrix of concentrations of this compound and a second inhibitor (e.g., an FGFR inhibitor like futibatinib).
-
Measure cell viability after a defined incubation period.
-
Calculate synergy scores using models such as the Bliss independence or Loewe additivity model.[2]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound?
A1: Resistance to BET inhibitors like this compound can be mediated by several mechanisms:
-
Kinome Reprogramming: Cancer cells can adapt by activating alternative survival signaling pathways. A key mechanism is the upregulation of receptor tyrosine kinases (RTKs) like FGFR1, which in turn activates downstream pathways such as PI3K/AKT and MAPK/ERK.[2]
-
Wnt/β-catenin Pathway Activation: Increased signaling through the Wnt/β-catenin pathway can compensate for the loss of BRD4 activity, thereby maintaining the expression of crucial proliferative genes like MYC.[1][3]
-
MAPK Pathway-Mediated MYC Regulation: The MAPK pathway can regulate MYC protein levels, and its activation can confer intrinsic resistance to BET inhibitors.
Q2: How can I generate a this compound-resistant cell line for my experiments?
A2: A standard method for generating acquired resistance is through continuous, long-term exposure to escalating doses of the drug.
-
Experimental Protocol: Generation of a this compound-Resistant Cell Line
-
Determine the initial IC50 of this compound for your parental cell line.
-
Begin by continuously culturing the cells in media containing this compound at a concentration equal to the IC20.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), establish a stable resistant cell line through clonal selection or by maintaining the population under drug pressure.
-
Q3: What combination therapies are effective in overcoming this compound resistance?
A3: Combination strategies are a promising approach to combat this compound resistance. Based on the known resistance mechanisms, the following combinations have shown potential:
-
This compound + FGFR inhibitors (e.g., futibatinib): This combination is designed to counteract resistance mediated by FGFR1 activation.[2]
-
This compound + Wnt/β-catenin pathway inhibitors: Targeting this pathway can re-sensitize resistant cells to BET inhibition.[1][3]
-
This compound + MEK inhibitors (e.g., trametinib): This combination can be effective in cancers where the MAPK pathway contributes to resistance.
-
This compound + Temozolomide (TMZ): In glioblastoma, this compound has been shown to enhance the effects of TMZ.[4] Preclinical data suggests that BET inhibition can downregulate MGMT expression, a key enzyme in TMZ resistance.
Q4: How can I confirm that this compound is engaging its target in my cellular model?
A4: Target engagement can be assessed by measuring the modulation of downstream pharmacodynamic markers.
-
Experimental Protocol: Target Engagement Analysis
-
Treat cells with this compound for a specified time.
-
Measure the expression of known BET inhibitor target genes. For this compound, a decrease in CCR1 mRNA and an increase in HEXIM1 mRNA levels are indicative of target engagement.[5]
-
Analyze gene expression changes using qRT-PCR.
-
III. Data Presentation
Table 1: In Vitro Synergy of BET and FGFR Inhibitors in Glioblastoma Patient-Derived Xenograft (PDX) Cells
| Cell Line | BET Inhibitor | FGFR Inhibitor | Synergy Model | Interpretation |
| GBM6 | JQ1 | Futibatinib | Bliss Independence | Highly Synergistic |
| GBM22 | JQ1 | Futibatinib | Bliss Independence | Highly Synergistic |
| GBM39 | JQ1 | Futibatinib | Bliss Independence | Highly Synergistic |
| GBM76 | JQ1 | Futibatinib | Bliss Independence | Highly Synergistic |
| GBM150 | JQ1 | Futibatinib | Bliss Independence | Highly Synergistic |
| Data adapted from studies on BET inhibitor resistance in glioblastoma.[2] |
Table 2: Clinical Trial Data for this compound in Combination with Temozolomide (TMZ) in Newly Diagnosed Glioblastoma
| Treatment Cohort | This compound Dose | 6-Month Progression-Free Survival (PFS) Rate | Median PFS (months) |
| Adjuvant (this compound + TMZ) | 30 mg (4 days on/24 days off) | 57.8% | 7.6 |
| Concomitant (this compound + TMZ + RT) | 30 mg (4 days on/24 days off) | 69.2% | Not Reached |
| Data from a Phase Ib/2 study (NCT04324840).[6] |
IV. Signaling Pathway Diagrams
Kinome Reprogramming in this compound Resistance
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. RAPID resistance to BET inhibitors is mediated by FGFR1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibition sensitizes glioblastoma cells to temozolomide treatment by attenuating MGMT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides troubleshooting advice and frequently asked questions for researchers encountering thrombocytopenia during in vivo experiments with Trotabresib (CC-90010), a potent bromodomain and extra-terminal (BET) protein inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral, reversible, and potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating the expression of key genes involved in cancer cell proliferation, survival, and oncogenesis.[4] By binding to the bromodomains of BET proteins, this compound prevents them from recognizing acetylated histones, thereby disrupting downstream gene transcription.
Caption: Mechanism of BET inhibition by this compound.
Q2: Is thrombocytopenia an expected side effect of this compound?
Yes, thrombocytopenia is a well-documented and common treatment-related adverse event associated with BET inhibitors, including this compound.[5] Clinical studies have consistently reported thrombocytopenia as one of the most frequent grade 3/4 adverse events, particularly during maintenance treatment schedules.[6][7][8][9] This effect is considered an "on-target" effect of pan-BET inhibition.[5]
Q3: How severe can this compound-induced thrombocytopenia be?
The severity is dose-dependent. In a phase I study involving patients with high-grade gliomas, grade 1/2 thrombocytopenia was observed in 25% of patients during a short preoperative course (30 mg/day). During a longer postoperative maintenance schedule (45 mg/day), grade 3/4 thrombocytopenia was the most frequent treatment-related adverse event, occurring in 5 out of 16 patients (31%).[6]
Table 1: Incidence of Treatment-Related Thrombocytopenia in a Phase I Glioblastoma Study
| Treatment Phase | This compound Dose | Any Grade Thrombocytopenia | Grade 3/4 Thrombocytopenia | Number of Patients (n) | Source |
| Preoperative | 30 mg/day (days 1-4) | 25% (5/20) | 0% (0/20) | 20 | [6] |
| Postoperative Maintenance | 45 mg/day (4 days on / 24 days off) | Not specified | 31% (5/16) | 16 | [6][7][9] |
Troubleshooting Guide for In Vivo Experiments
Issue 1: Severe and rapid drop in platelet counts after this compound administration.
Possible Cause: The dose of this compound is too high for the specific animal model, strain, or individual animal's tolerance. Drug-induced immune thrombocytopenia (DITP) can have an abrupt onset with nadir platelet counts often falling below 20,000/μL.[10]
Suggested Solutions:
-
Dose Reduction: Reduce the this compound dose by 25-50% and monitor platelet counts closely.
-
Modified Dosing Schedule: Switch from a continuous daily dosing to an intermittent schedule (e.g., 4 days on, 3 days off) to allow for platelet recovery. The clinical maintenance schedule was 4 days on / 24 days off.[6][7][9]
-
Establish a Maximum Tolerated Dose (MTD): If not already done, perform a dose-escalation study in a small cohort of animals to determine the MTD specific to your model, with platelet count as a key endpoint.
Issue 2: Significant bleeding is observed in the animals.
Possible Cause: Platelet counts have dropped to a critically low level (typically <20,000/μL), leading to spontaneous hemorrhage.[11]
Suggested Solutions:
-
Immediate Cessation of Dosing: Stop this compound administration immediately. Recovery from DITP typically begins within 1-2 days of stopping the drug and is often complete within a week.[10]
-
Supportive Care (Translational Models): In larger animal models where it is feasible, supportive care such as platelet transfusions can be considered to manage overt hemorrhage.[10][11]
-
Euthanasia: To prevent suffering, humane euthanasia is required if severe bleeding is uncontrollable, in accordance with IACUC protocols.
Issue 3: High inter-animal variability in platelet response.
Possible Cause: Natural biological variation, differences in drug metabolism, or underlying immune status can cause varied responses.
Suggested Solutions:
-
Increase Group Size: A larger number of animals per group can help account for statistical variability and provide more robust data.
-
Baseline Monitoring: Ensure all animals have stable and comparable baseline platelet counts before starting the experiment. Exclude outliers from the study.
-
Controlled Environment: Maintain consistent housing, diet, and handling procedures to minimize external stressors that could affect physiological responses.
Caption: Troubleshooting workflow for managing thrombocytopenia.
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in a Rodent Model
Objective: To accurately and consistently measure platelet counts in mice or rats during this compound treatment.
Materials:
-
EDTA-coated microtubes
-
Calibrated automated hematology analyzer or hemocytometer
-
Micropipettes and sterile tips
-
Anesthetic (e.g., isoflurane)
-
Gauze and styptic powder
Methodology:
-
Animal Handling: Anesthetize the animal using isoflurane. Proper anesthesia is crucial to ensure accurate readings, as stress can affect platelet counts.
-
Blood Collection:
-
Mouse: Collect 20-50 µL of blood from the saphenous vein or facial vein using a sterile lancet. Avoid excessive squeezing of the site.
-
Rat: Collect 50-100 µL of blood from the saphenous or tail vein.
-
-
Sample Preparation: Immediately transfer the blood into an EDTA-coated microtube to prevent coagulation. Gently invert the tube 8-10 times to mix.
-
Analysis:
-
Automated Analyzer: Analyze the sample within 1-2 hours of collection following the manufacturer's instructions for the hematology analyzer. Ensure the analyzer is calibrated for the specific species (mouse/rat).
-
Manual Count (Hemocytometer): If an analyzer is not available, perform a manual count. Dilute the blood sample with a 1% ammonium oxalate solution to lyse red blood cells. Load the hemocytometer and count platelets under a phase-contrast microscope.
-
-
Post-Procedure Care: Apply gentle pressure to the collection site with sterile gauze until bleeding stops. Use styptic powder if necessary. Monitor the animal until it has fully recovered from anesthesia.
-
Frequency: Collect baseline samples before initiating treatment. During treatment, sample 2-3 times per week, or daily if a rapid drop is expected based on the dose.
Protocol 2: Evaluating a Dose-Modification Strategy
Objective: To test whether a reduced dose or modified schedule of this compound can mitigate thrombocytopenia while maintaining anti-tumor efficacy.
Experimental Design:
-
Animal Model: Use an appropriate tumor model (e.g., xenograft or syngeneic) in a suitable rodent strain.
-
Group Allocation: Randomize animals into at least four groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound - Standard Dose (e.g., the dose causing significant thrombocytopenia)
-
Group 3: this compound - Reduced Dose (e.g., 50% of the standard dose)
-
Group 4: this compound - Intermittent Schedule (e.g., standard dose, 4 days on / 3 days off)
-
-
Treatment: Administer this compound or vehicle orally for the duration of the study (e.g., 21-28 days).
-
Monitoring:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record body weight daily as a measure of general toxicity.
-
Platelet Counts: Monitor platelet counts twice weekly using the protocol described above.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Tumor growth inhibition.
-
Primary Safety Endpoint: Nadir platelet count and time to recovery.
-
Secondary Endpoints: Overall survival, body weight changes, clinical signs of toxicity.
-
-
Data Analysis: Compare tumor growth curves between all groups. Statistically analyze the differences in platelet count nadirs and recovery times between the treatment groups.
Caption: Workflow for evaluating dose modification strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to the Diagnosis and Management of Drug-Induced Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Trotabresib Technical Support Center: Optimizing Dosage and Managing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of Trotabresib in preclinical and clinical research. This guide offers troubleshooting advice and frequently asked questions to help optimize dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the suppression of target gene transcription.[1] This primarily affects the expression of key oncogenes such as MYC and anti-apoptotic proteins like BCL2, which are crucial for tumor cell proliferation and survival.[2][3]
Q2: What are the most common toxicities observed with this compound?
A2: The most frequently reported treatment-related adverse events (TRAEs) are hematological and gastrointestinal.[4] Thrombocytopenia (a decrease in platelet count) is the most common dose-limiting toxicity.[5][6] Other common toxicities include anemia, neutropenia, diarrhea, nausea, and fatigue.[7]
Q3: What is the recommended phase II dose (RP2D) of this compound in clinical studies?
A3: In a phase I study, the recommended phase II dose for this compound monotherapy was established as 45 mg/day, administered on a 4 days on/24 days off schedule in a 28-day cycle.[4][8] A lower dose of 30 mg/day was used preoperatively in a study with high-grade glioma patients to minimize the impact on platelet counts before surgery.[4]
Q4: How can I monitor the pharmacodynamic effects of this compound in my experiments?
A4: The modulation of downstream target genes can be used as a pharmacodynamic biomarker of this compound activity. Commonly used biomarkers that can be measured in blood or tumor tissue include the upregulation of HEXIM1 mRNA and the downregulation of CCR1 mRNA.[1][2] A reduction of 50% or more in blood CCR1 mRNA levels has been associated with clinical response in some studies.[2]
Troubleshooting Guide: Managing this compound-Associated Toxicities
Proactive monitoring and management of toxicities are crucial for successful experiments with this compound. The following tables provide guidance on managing the most common adverse events based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0.
Management of Thrombocytopenia
| CTCAE Grade | Platelet Count | Recommended Action |
| Grade 1 | < LLN - 75.0 x 10⁹/L | Continue treatment and monitor platelet count more frequently. |
| Grade 2 | < 75.0 - 50.0 x 10⁹/L | Consider dose interruption until recovery to Grade ≤ 1. Discuss with the study director before restarting at the same or a reduced dose. |
| Grade 3 | < 50.0 - 25.0 x 10⁹/L | Interrupt treatment immediately. A dose reduction is warranted upon recovery to Grade ≤ 1. Platelet transfusion may be considered in cases of bleeding.[9] |
| Grade 4 | < 25.0 x 10⁹/L | Interrupt treatment immediately. This is a life-threatening event requiring urgent intervention. Dose reduction is required upon recovery. Consider discontinuing the experiment for the subject. |
LLN = Lower Limit of Normal
Management of Gastrointestinal Toxicities (Diarrhea and Nausea)
| CTCAE Grade | Diarrhea | Nausea | Recommended Action |
| Grade 1 | Increase of < 4 stools/day over baseline | Loss of appetite without alteration in eating habits | Continue treatment and provide supportive care (e.g., anti-diarrheal or anti-emetic medication). |
| Grade 2 | Increase of 4 - 6 stools/day over baseline | Oral intake decreased without significant weight loss | Consider dose interruption until recovery to Grade ≤ 1. Initiate or intensify supportive care. |
| Grade 3 | Increase of ≥ 7 stools/day over baseline; incontinence; hospitalization indicated | Inadequate oral caloric or fluid intake; tube feeding or hospitalization indicated | Interrupt treatment immediately. Provide aggressive supportive care, including IV fluids if necessary. A dose reduction is warranted upon recovery. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated | Life-threatening consequences | Interrupt treatment immediately. This is a medical emergency requiring hospitalization. Consider discontinuing the experiment for the subject. |
Experimental Protocols
In Vitro: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
In Vivo: Acute Toxicity Assessment in Mice
This protocol provides a general framework for an acute toxicity study of this compound in mice.
Materials:
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Scales for weighing mice
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Acclimatization:
-
Allow the mice to acclimate to the facility for at least one week before the start of the experiment.
-
-
Dosing:
-
Divide the mice into groups (e.g., vehicle control and 3-4 dose levels of this compound).
-
Prepare the this compound formulation in the vehicle on the day of dosing.
-
Administer a single dose of this compound or vehicle via oral gavage. Dose volumes should be based on the body weight of each mouse.
-
-
Monitoring:
-
Monitor the mice for clinical signs of toxicity (e.g., changes in appearance, behavior, activity level) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
-
Record body weight daily for the first week and then twice weekly.
-
-
Endpoints:
-
The primary endpoint is mortality.
-
Secondary endpoints include changes in body weight, clinical signs of toxicity, and gross pathological findings at necropsy.
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Collect blood for complete blood counts (to assess hematological toxicity) and serum chemistry.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Data Analysis:
-
Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Analyze changes in body weight and clinical pathology parameters between the treated and control groups.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound competitively inhibits BET protein binding to acetylated histones.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A typical workflow for an acute in vivo toxicity study in mice.
Logical Flow for Dose Modification Based on Thrombocytopenia
Caption: Decision tree for managing this compound-induced thrombocytopenia.
References
- 1. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Consensus guidelines for the management of adult immune thrombocytopenia in Australia and New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor this compound in heavily pretreated patients with solid tumors and diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fritsmafactor.com [fritsmafactor.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying off-target effects of Trotabresib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of off-target effects of Trotabresib.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is an orally available, potent, and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By binding to the acetyl-lysine binding pockets of these proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC, and subsequent cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: What are the potential off-target effects of BET inhibitors like this compound?
While specific off-target data for this compound is not extensively published in the public domain, pan-BET inhibitors, in general, may have off-target effects due to the structural similarity of bromodomains across different protein families.[4][5] Potential off-target signaling pathways that could be affected include the NF-κB and JAK-STAT pathways.[6][7][8][9] Additionally, some kinase inhibitors have been found to have off-target effects on BET proteins, suggesting a possibility for reciprocal interactions.[10]
Q3: What are the common treatment-related adverse events observed with this compound in clinical trials, and could they be related to off-target effects?
The most frequently reported grade 3/4 treatment-related adverse event with this compound is thrombocytopenia (low platelet count).[11][12][13][14] This is considered an on-target toxicity, as BET proteins, particularly BRD4, play a crucial role in the transcriptional regulation of genes essential for megakaryopoiesis and platelet formation, such as GATA1 and its downstream targets NFE2 and PF4.[10][15] Other reported adverse events include gastrointestinal issues and fatigue.[14][16] While these are common in cancer therapies, a thorough off-target analysis is necessary to distinguish between on-target toxicities and those arising from unintended molecular interactions.
Q4: How can I experimentally determine the off-target profile of this compound in my experimental system?
Several unbiased and targeted experimental approaches can be employed to identify the off-target profile of this compound. These include:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify direct protein binders of this compound in a cellular context.
-
Kinase Profiling: A kinome scan can assess the inhibitory activity of this compound against a large panel of kinases, a common class of off-targets for small molecule inhibitors.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement and identify novel binders by observing changes in protein thermal stability upon drug binding.
-
Quantitative Proteomics: Comparing the proteome of cells treated with this compound to control cells can reveal changes in protein expression levels that may be indicative of off-target pathway modulation.
Troubleshooting Guide
Problem 1: I am observing a phenotype in my cell line that is not consistent with the known on-target effects of BET inhibition. How can I investigate if this is due to an off-target effect?
-
Step 1: Validate On-Target Engagement: First, confirm that this compound is engaging its intended targets (BRD2/3/4) in your experimental system. This can be done by monitoring the downregulation of known BET target genes like MYC via qPCR or Western blot.
-
Step 2: Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 for on-target effects. A significant deviation might suggest an off-target mechanism.
-
Step 3: Conduct Off-Target Profiling: Employ one of the experimental strategies mentioned in FAQ #4 to identify potential off-target binders of this compound. A kinome scan or a proteome-wide thermal shift assay would be a good starting point.
-
Step 4: Pathway Analysis: If potential off-targets are identified, use bioinformatics tools to analyze the signaling pathways they are involved in and see if they correlate with the observed phenotype.
Problem 2: My experiments show that this compound is affecting the NF-κB or STAT signaling pathways. Is this a known off-target effect?
BET proteins are known to play a role in the regulation of both NF-κB and STAT signaling.[7][8][9] Therefore, modulation of these pathways could be a consequence of on-target BET inhibition. BRD4 can interact with acetylated RELA, a subunit of NF-κB, to promote the transcription of NF-κB target genes.[9] Similarly, BET inhibitors have been shown to suppress transcriptional responses to cytokine-induced JAK-STAT signaling.[7][8] To dissect whether this is an on- or off-target effect in your system, you could:
-
Use a Structurally Different BET Inhibitor: Compare the effects of this compound with another BET inhibitor that has a distinct chemical scaffold. If both produce the same effect on the NF-κB or STAT pathway, it is more likely to be an on-target effect.
-
Rescue Experiments: Attempt to rescue the on-target effects (e.g., MYC downregulation) without affecting the NF-κB or STAT pathway modulation. This can be challenging but may provide insights.
-
Direct Binding Assays: If you have identified a specific component of the NF-κB or STAT pathway as a potential off-target, perform direct binding assays (e.g., Surface Plasmon Resonance) to confirm a direct interaction with this compound.
Data Presentation
Table 1: On-Target and Potential Off-Target Selectivity Profile of this compound (Hypothetical Example)
Disclaimer: The following table is a hypothetical representation of a selectivity profile for this compound and is intended for illustrative purposes only. The off-target proteins and their corresponding binding affinities are not based on published experimental data for this compound.
| Target Class | Protein Target | Binding Affinity (IC50/Ki, nM) | Notes |
| On-Target | BRD2 | 15 | Potent inhibitor of BET family proteins. |
| BRD3 | 25 | Potent inhibitor of BET family proteins. | |
| BRD4 | 10 | Potent inhibitor of BET family proteins. | |
| BRDT | 30 | Potent inhibitor of BET family proteins. | |
| Off-Target (Hypothetical) | Other Bromodomain Proteins | CREBBP | >1000 |
| EP300 | >1000 | ||
| Kinases | CDK9 | >5000 | |
| JAK2 | >5000 | ||
| PI3Kα | >5000 |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
1. Materials:
- This compound
- DMSO (cell culture grade)
- Kinase panel assay kit (commercial service or in-house platform)
- Appropriate kinase buffers and substrates
- ATP
- Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
- Microplate reader
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Serially dilute the this compound stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM).
- In a multi-well plate, add the recombinant kinases from the panel to their respective wells containing the appropriate reaction buffer.
- Add the diluted this compound or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
- Incubate the plate at the recommended temperature and for the specified time for the kinase panel.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control.
- Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Discovery
This protocol describes a method to assess the binding of this compound to its targets and potential off-targets in a cellular context.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound
- DMSO
- PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- PCR tubes or strips
- Thermocycler
- Centrifuge
- SDS-PAGE gels
- Western blot apparatus and reagents
- Antibodies against target proteins (e.g., BRD4) and potential off-targets
2. Procedure:
- Culture the cells to a sufficient density.
- Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
- Harvest the cells and wash them with PBS.
- Resuspend the cell pellet in lysis buffer and incubate on ice to prepare the cell lysate.
- Clarify the lysate by centrifugation to remove cell debris.
- Aliquot the supernatant into PCR tubes.
- Heat the aliquots to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes). The temperature range should span the melting point of the target protein(s).
- Cool the samples to room temperature.
- Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble protein at each temperature by Western blotting using antibodies for the target protein(s) and potential off-targets.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Hypothetical off-target effect on the JAK-STAT pathway.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BET inhibitor this compound in heavily pretreated patients with solid tumors and diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Strategies to enhance Trotabresib's therapeutic index
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Trotabresib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally available, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] By binding to the acetyl-lysine recognition pockets of these bromodomains, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, such as MYC, and cell cycle regulators. This disruption of transcriptional programs ultimately inhibits cancer cell proliferation and survival.[4]
Q2: What are the most common dose-limiting toxicities observed with this compound?
A2: The most frequently reported severe treatment-related adverse event associated with this compound is thrombocytopenia (low platelet count).[5][6][7] Other common, generally manageable side effects include gastrointestinal symptoms (nausea, vomiting, diarrhea) and fatigue.[3][8]
Q3: How can the therapeutic index of this compound be enhanced in an experimental setting?
A3: Several strategies are being investigated to improve the therapeutic window of this compound. These include:
-
Intermittent Dosing Schedules: Utilizing non-continuous dosing, such as a "4 days on/24 days off" schedule, has been explored in clinical trials to manage toxicities while maintaining pharmacodynamic activity.[6][9][10]
-
Combination Therapies: Combining this compound with other anticancer agents can allow for synergistic effects at lower, less toxic concentrations of each drug. Preclinical models have shown that this compound can enhance the antiproliferative effects of temozolomide (TMZ).[9][11] Combination with radiotherapy is also under investigation.[11][12][13]
-
Targeted Drug Delivery: While still in early stages for BET inhibitors, nanoparticle-based delivery systems are a potential future strategy to increase drug concentration at the tumor site while minimizing systemic exposure.[7]
Q4: Is this compound brain-penetrant?
A4: Yes, clinical studies have demonstrated that this compound can penetrate the blood-brain barrier and reach pharmacologically active concentrations in brain tumor tissue.[5][6][7][11] The mean brain tumor tissue-to-plasma ratio has been reported to be approximately 0.84.[5][6]
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results in cell viability assays | Cell line variability: Different cancer cell lines exhibit varying sensitivity to BET inhibitors.[4] | Solution: Screen a panel of cell lines to determine the most sensitive and relevant models for your research. Ensure consistent cell passage number and health. |
| Drug solubility/stability: this compound, like many small molecules, may have limited solubility in aqueous media. Improper storage can lead to degradation. | Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO.[2] For working solutions, ensure the final solvent concentration is compatible with your assay and does not exceed cytotoxic levels (typically <0.1% DMSO). Store stock solutions at -20°C or -80°C as recommended. | |
| High levels of toxicity in animal models | Dosing schedule: Continuous daily dosing may lead to cumulative toxicity, particularly hematological side effects.[3] | Solution: Implement an intermittent dosing schedule, such as 4 days on/24 days off or 3 days on/11 days off, which has been shown to be better tolerated in clinical settings.[10][14] |
| Off-target effects: While this compound is a potent BET inhibitor, high concentrations may lead to off-target effects. | Solution: Conduct dose-response studies to identify the lowest effective dose. Monitor for common toxicities, especially thrombocytopenia, through regular blood counts. | |
| Development of drug resistance in long-term cultures | Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways. For BET inhibitors, this can involve pathways like FGFR1.[15] | Solution: Investigate potential resistance mechanisms by performing proteomic or genomic analysis on resistant cell lines.[4][16] Consider rational combination therapies to co-target these identified bypass pathways. |
Quantitative Data Summary
Table 1: this compound Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Value | Context | Source |
| Mean IC50 (BRD4) | 15.0 ± 6.6 nM | In vitro biochemical assay | [3] |
| IC50 (AML cell lines) | 0.02 ± 0.006 µM | In vitro cell proliferation | [3] |
| IC50 (DLBCL cell lines) | 0.10 ± 0.31 µM | In vitro cell proliferation | [3] |
| IC50 (Glioblastoma cells) | 0.98 ± 1.06 µM | In vitro cell proliferation | [3] |
| Mean Brain Tumor:Plasma Ratio | 0.84 | Phase I clinical study in high-grade glioma patients | [5][6] |
| Recommended Phase 2 Dose (RP2D) | 30 mg/day (4 days on/24 off) or 45 mg/day (4 days on/24 off) | Clinical trials in glioblastoma and other solid tumors | [9][10][13] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) from Clinical Trials
| Adverse Event | Grade 3/4 Frequency | Patient Population | Source |
| Thrombocytopenia | 5/16 patients (31%) | High-grade glioma (maintenance) | [5][6] |
| Thrombocytopenia | 7/14 (50%) and 9/18 (50%) | Newly diagnosed glioblastoma (concomitant and adjuvant) | [9] |
| Nausea/Vomiting | <5% | Advanced solid tumors and NHL | [8] |
| Fatigue/Asthenia | <10% | Advanced solid tumors and NHL | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Pharmacodynamic Marker (HEXIM1) Modulation
-
Cell Treatment & Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HEXIM1 (a known pharmacodynamic marker for BET inhibitor activity[5]) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HEXIM1 signal to the loading control to assess changes in protein expression.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CTNI-21. This compound (CC-90010) IN COMBINATION WITH CONCOMITANT TEMOZOLOMIDE PLUS RADIOTHERAPY AND ADJUVANT TEMOZOLOMIDE IN PATIENTS WITH NEWLY DIAGNOSED GLIOBLASTOMA: UPDATED RESULTS FROM A PHASE 1B/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET inhibitor this compound in heavily pretreated patients with solid tumors and diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BET inhibitor this compound in heavily pretreated patients with solid tumors and diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.foxchase.org [profiles.foxchase.org]
- 16. Discovery and therapeutic exploitation of mechanisms of resistance to MET inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trotabresib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to acquired resistance during experiments with Trotabresib, a potent and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an oral, potent, and reversible small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] It functions by competing with acetylated lysine residues for binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This leads to the transcriptional suppression of key oncogenes, such as MYC, and other genes involved in cell proliferation and survival.[1]
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to BET inhibitors like this compound is a complex process that can occur through various on-target and off-target mechanisms. Researchers have identified several key pathways that may contribute to reduced drug efficacy.
On-Target Mechanisms:
-
Increased BRD4 Expression or Stability: Elevated levels of the drug target, BRD4, can lead to resistance. This may be caused by increased gene transcription or by mutations in proteins that regulate BRD4 stability, such as the E3 ubiquitin ligase SPOP or the deubiquitinase DUB3.[3][4]
-
BRD4 Phosphorylation: Increased phosphorylation of BRD4 by kinases such as Casein Kinase 2 (CK2) has been linked to resistance in lung adenocarcinoma models.[5]
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can support essential transcriptional programs in a manner that is independent of its bromodomains, rendering them insensitive to bromodomain inhibitors.[6]
Off-Target Mechanisms (Bypass Pathways):
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their signaling pathways. This "kinome reprogramming" often involves the activation of compensatory pro-survival pathways, such as the PI3K/AKT or MAPK/ERK pathways, often driven by the upregulation of receptor tyrosine kinases (RTKs).[7][8]
-
Wnt Pathway Activation: Upregulation of the Wnt/β-catenin signaling pathway can compensate for the loss of BRD4 function and drive the expression of oncogenes like MYC, leading to resistance.[9]
-
Epigenetic Heterogeneity: Pre-existing subpopulations of cells with distinct epigenetic landscapes may be inherently less sensitive to BET inhibitors and can be selected for during treatment, leading to the emergence of a resistant population.[2]
Q3: Are there known mutations in BRD4 that can cause resistance to this compound?
While on-target mutations are a common mechanism of resistance for many targeted therapies, studies on acquired resistance to BET inhibitors have generally not identified classic "gatekeeper" mutations in the BRD4 bromodomain.[6] Instead, resistance mechanisms often involve changes in the expression, stability, or post-translational modification of the BRD4 protein, or the activation of bypass signaling pathways.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
-
Possible Cause: Development of acquired resistance through kinome reprogramming.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) of your resistant cell line compared to the parental, sensitive line.
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key nodes in common bypass pathways, such as AKT, ERK, and SRC. An increase in the phosphorylation of these proteins in the resistant line, especially in the presence of this compound, would suggest the activation of a bypass mechanism.
-
Identify the Upstream Driver: If bypass pathway activation is detected, consider performing a receptor tyrosine kinase (RTK) array to identify which RTKs (e.g., EGFR, FGFR, MET) are overexpressed or hyperactivated in the resistant cells.
-
Consider Combination Therapy: Based on the identified bypass pathway, test the efficacy of combining this compound with an inhibitor of the activated pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated).
-
Problem 2: Maintained or increased MYC expression in cells treated with this compound.
-
Possible Cause: Activation of a BRD4-independent mechanism of MYC transcription, such as the Wnt/β-catenin pathway.
-
Troubleshooting Steps:
-
Verify MYC Expression: Confirm the sustained MYC mRNA and protein levels in the presence of this compound using qPCR and Western blotting.
-
Investigate Wnt Pathway Activity: Assess the levels of active β-catenin (non-phosphorylated) and key Wnt target genes (e.g., AXIN2, LEF1) in your resistant cells. An increase in these markers would point towards Wnt pathway activation.
-
Test Wnt Pathway Inhibition: Treat your resistant cells with a combination of this compound and a Wnt pathway inhibitor (e.g., Pyrvinium) to see if sensitivity can be restored.[10]
-
Problem 3: Resistant cells show no change in common signaling pathways but have elevated BRD4 levels.
-
Possible Cause: On-target resistance through increased BRD4 protein stability.
-
Troubleshooting Steps:
-
Quantify BRD4 Levels: Compare BRD4 protein levels between your sensitive and resistant cell lines using Western blotting. Also, measure BRD4 mRNA levels with qPCR to determine if the increase is at the transcript or protein level.
-
Assess Protein Stability: Perform a cycloheximide (CHX) chase experiment to compare the half-life of the BRD4 protein in sensitive versus resistant cells. A longer half-life in resistant cells suggests a defect in protein degradation.
-
Investigate the Ubiquitination Pathway: Examine the expression and mutation status of SPOP, a known E3 ubiquitin ligase for BRD4. Mutations in SPOP can impair BRD4 degradation.[4] Also, assess the expression of the deubiquitinase DUB3, as its overexpression can stabilize BRD4.[3]
-
Data Summary
The following table summarizes key preclinical findings on acquired resistance to BET inhibitors.
| Mechanism of Resistance | Cancer Type | Key Findings | Potential Combination Strategy | Reference |
| Kinome Reprogramming | Ovarian Cancer | Activation of compensatory pro-survival kinase networks (RTKs, PI3K/AKT, MEK/ERK). | Co-targeting activated kinases (e.g., with PI3K or MEK inhibitors). | [7][8] |
| Wnt/β-catenin Signaling | Leukemia | Increased Wnt signaling leads to restored MYC expression. | Wnt pathway inhibitors (e.g., Pyrvinium). | [9][10] |
| BRD4 Hyper-phosphorylation | Triple-Negative Breast Cancer, Lung Adenocarcinoma | Increased BRD4 phosphorylation is associated with decreased activity of the PP2A phosphatase or increased activity of the CK2 kinase. | CK2 inhibitors. | [5][6] |
| Increased BRD4 Stability | Prostate Cancer | Mutations in the SPOP E3 ligase gene lead to impaired BRD4 degradation and elevated BRD4 protein levels. | Not specified, but suggests SPOP mutation status as a biomarker. | [4][11] |
| BRD2 Upregulation | Multiple Cancer Types | BRD2 upregulation compensates for BRD4 loss, sustaining essential transcriptional programs. | BRD2 knockdown or degradation. | [12] |
Key Experimental Protocols
Protocol 1: Generation of BET Inhibitor-Resistant Cell Lines
-
Initial Seeding: Plate the parental cancer cell line at a low density.
-
Dose Escalation: Culture the cells in the presence of this compound at a starting concentration equal to the IC25 (the concentration that inhibits growth by 25%).
-
Monitoring and Passaging: Monitor the cells for growth. When the cells resume proliferation, passage them and increase the concentration of this compound in a stepwise manner. This process is typically carried out over several months.
-
Resistance Confirmation: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-fold the original IC50), they are considered resistant. Confirm the shift in IC50 using a dose-response assay.
-
Control Line: Culture a parallel parental cell line in the vehicle (e.g., DMSO) to serve as a control for any culture-induced changes.
Protocol 2: Kinome Analysis using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
This protocol provides a global view of the kinase signaling network.
-
Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) under conditions that preserve kinase activity and phosphorylation.
-
MIB Binding: Incubate the cell lysates with a mixture of beads that are covalently coupled to a panel of broad-spectrum kinase inhibitors. This will capture a large proportion of the active kinome.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the kinase profiles of the different experimental conditions to identify kinases that are upregulated or hyperactivated in the resistant cells.
Visualizations
Caption: Bypass signaling pathways leading to this compound resistance.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUB3 promotes BET inhibitor resistance and cancer progression through deubiquitinating BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating FGFR1 as a Mediator of Trotabresib Resistance
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the role of Fibroblast Growth Factor Receptor 1 (FGFR1) in mediating resistance to the BET inhibitor, Trotabresib.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is an oral, potent, and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting the transcription of key oncogenes involved in cancer cell proliferation and survival.[1][3]
Q2: Is there evidence that FGFR1 mediates resistance to BET inhibitors like this compound?
A2: While direct studies on this compound are emerging, extensive research on other BET inhibitors, such as JQ1 and birabresib, has demonstrated that rapid resistance can be mediated by the upregulation of FGFR1.[4][5][6] This resistance mechanism has been observed in various cancer types, including glioblastoma.[4][7] The underlying principle is that cancer cells can activate alternative survival signaling pathways, such as the FGFR1 pathway, to bypass the effects of BET inhibition.
Q3: How quickly does FGFR1-mediated resistance to BET inhibitors develop?
A3: Studies have shown that intrinsic resistance to BET inhibitors involving FGFR1 can occur rapidly, within hours of treatment.[4][5][6] This suggests an adaptive kinome reprogramming mechanism rather than the selection of pre-existing resistant clones.[6][7]
Q4: What is the proposed signaling pathway through which FGFR1 confers resistance to this compound?
A4: Upon activation, FGFR1 can initiate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways can promote cell survival and proliferation, effectively compensating for the transcriptional repression induced by this compound. This bypass mechanism allows cancer cells to continue to thrive despite the inhibition of BET proteins.
Q5: Is the upregulation of FGFR1 at the transcriptional or protein level?
A5: Evidence suggests that resistance to BET inhibitors is associated with the upregulation of FGFR1 at the protein level.[6] However, some studies have also observed an increase in FGFR1 mRNA expression, indicating a potential transcriptional component as well.[5]
Q6: Can co-targeting FGFR1 and BET proteins overcome this resistance?
A6: Yes, preclinical studies have shown that the simultaneous inhibition of both BET proteins and FGFR1 can synergistically reduce tumor growth in vitro and in vivo.[4][5][6] This suggests that a combination therapy approach, using this compound with an FGFR1 inhibitor, could be a promising strategy to overcome resistance.[4][7]
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability with this compound treatment in my cell line.
-
Question: Could FGFR1 be mediating resistance in my cells?
-
Answer: It is possible. First, confirm the baseline expression of FGFR1 in your cell line using Western Blot or qPCR. High basal expression of FGFR1 may indicate intrinsic resistance. If you have established a this compound-resistant cell line, compare its FGFR1 expression to the parental, sensitive cell line. An increase in FGFR1 expression in the resistant line would support this hypothesis.[4][5]
-
-
Question: How can I confirm that the FGFR1 pathway is active?
-
Answer: Perform a Western Blot to assess the phosphorylation status of FGFR1 and key downstream effectors like ERK1/2 (p44/42 MAPK) and AKT. Increased phosphorylation of these proteins in the presence of this compound would indicate activation of the FGFR1 signaling cascade.
-
-
Question: What if FGFR1 expression is not elevated?
Problem 2: My Western blot for FGFR1 shows a weak or no signal.
-
Question: Is my antibody working correctly?
-
Answer: To validate your FGFR1 antibody, include a positive control cell line known to express high levels of FGFR1. Additionally, ensure you are using the antibody at the manufacturer's recommended dilution and that your secondary antibody is appropriate and not expired.
-
-
Question: Could the protein be degraded?
-
Answer: Ensure that you have added protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation. Always prepare cell lysates on ice and store them appropriately.
-
-
Question: Is there enough protein loaded on the gel?
-
Answer: Quantify your protein lysates using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg for whole-cell lysates).
-
Problem 3: I am trying to perform a co-immunoprecipitation (Co-IP) to see if BRD4 (a BET protein) and FGFR1 interact, but I am getting high background.
-
Question: How can I reduce non-specific binding?
-
Answer: Pre-clearing your lysate with protein A/G beads before adding your primary antibody can significantly reduce background. Additionally, optimizing the number and duration of washes after antibody incubation is crucial. Using a gentle detergent like Tween-20 in your wash buffer can also help.
-
-
Question: Could my antibody be the issue?
-
Answer: Ensure you are using an IP-grade antibody. Not all antibodies that work for Western blotting are suitable for Co-IP. Also, consider covalently crosslinking your antibody to the beads to prevent its co-elution with your target proteins.
-
Quantitative Data Summary
The following table summarizes synergy data from combination treatments of a BET inhibitor (JQ1) and an FGFR inhibitor (Futibatinib) in glioblastoma cell lines. While this data is not for this compound specifically, it provides a strong rationale for a similar synergistic effect.
| Cell Line | JQ1 IC50 (µM) | Futibatinib IC50 (µM) | Combination Index (CI) at 50% Inhibition | Synergy Interpretation |
| GBM6 | ~0.5 | >10 | < 1 | Synergistic |
| GBM22 | ~0.3 | >10 | < 1 | Synergistic |
| GBM39 | ~0.4 | >10 | < 1 | Synergistic |
| GBM76 | ~0.2 | >10 | < 1 | Synergistic |
| GBM150 | ~0.3 | >10 | < 1 | Synergistic |
Data is adapted from studies on the BET inhibitor JQ1 and the FGFR inhibitor Futibatinib in glioblastoma patient-derived xenograft cells.[5] A Combination Index (CI) of less than 1 indicates a synergistic effect.
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
Materials:
-
Your cancer cell line
-
Complete growth medium
-
This compound
-
DMSO (for drug dilution)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours (or a time point relevant to your experimental question).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 using appropriate software (e.g., GraphPad Prism).
Western Blotting for FGFR1 and Downstream Signaling
This protocol is for detecting changes in the expression and phosphorylation of FGFR1 and its downstream targets.
Materials:
-
Cell lysates from cells treated with this compound, an FGFR inhibitor, or a combination.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-FGFR1, anti-p-FGFR1, anti-ERK1/2, anti-p-ERK1/2, anti-AKT, anti-p-AKT, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse cells in RIPA buffer, quantify protein concentration, and normalize all samples.
-
Denature proteins by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for BRD4 and FGFR1 Interaction
This protocol is to investigate a potential physical interaction between a BET protein (e.g., BRD4) and FGFR1.
Materials:
-
Cell lysates prepared in a non-denaturing IP lysis buffer.
-
IP-grade primary antibody against your "bait" protein (e.g., anti-BRD4).
-
Isotype control IgG antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer.
-
Laemmli sample buffer.
Procedure:
-
Prepare cell lysates in IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with the primary antibody or the IgG control overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads and wash them 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using an antibody against the "prey" protein (e.g., anti-FGFR1).
Visualizations
Caption: FGFR1 signaling as a bypass mechanism to this compound resistance.
Caption: Workflow for investigating FGFR1-mediated this compound resistance.
Caption: Troubleshooting guide for weak Western Blot signals for FGFR1.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Trotabresib Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of the oral BET inhibitor, Trotabresib.
Understanding this compound's Properties for Oral Formulation
This compound is an orally active, potent, and reversible inhibitor of the bromodomain and extra-terminal (BET) proteins.[1][2] Its molecular weight of 383.46 g/mol is consistent with good membrane permeability. However, its limited aqueous solubility presents a significant hurdle to achieving optimal oral bioavailability. While a definitive Biopharmaceutical Classification System (BCS) classification for this compound is not publicly available, its characteristics strongly suggest it falls under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Therefore, formulation strategies should focus on enhancing its dissolution rate and apparent solubility in the gastrointestinal tract.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation for this compound?
A1: The main challenge is its low aqueous solubility. This can lead to poor dissolution in the gastrointestinal fluids, resulting in low and variable oral bioavailability.[3] Researchers may also encounter issues with physical and chemical stability of the formulation.
Q2: Which formulation strategies are most promising for improving this compound's oral bioavailability?
A2: Two highly effective strategies for poorly soluble drugs like this compound are Lipid-Based Drug Delivery Systems (LBDDS) and Amorphous Solid Dispersions (ASDs). LBDDS can enhance solubility and take advantage of lipid absorption pathways, while ASDs improve dissolution rates by presenting the drug in a high-energy amorphous state.[4][5][6]
Q3: How do I select the right excipients for a lipid-based formulation of this compound?
A3: Excipient selection is critical. You will need a combination of oils, surfactants, and co-solvents. The choice depends on the desired formulation type (e.g., SEDDS, SMEDDS). A screening study to determine this compound's solubility in various excipients is the recommended first step.[1][4][7]
Q4: What are the key considerations for preparing a stable amorphous solid dispersion of this compound?
A4: Polymer selection is crucial for stabilizing the amorphous form of this compound and preventing recrystallization.[5] The drug-polymer miscibility and the glass transition temperature (Tg) of the dispersion are important parameters to consider. Common preparation methods include spray drying and hot-melt extrusion.[2][8]
Q5: How can I assess the in vivo performance of my this compound formulation?
A5: Preclinical pharmacokinetic studies in animal models, such as rats, are essential.[9][10] These studies involve administering the formulation orally and measuring the plasma concentration of this compound over time to determine key parameters like Cmax, Tmax, and AUC, which are indicative of its bioavailability.
Troubleshooting Guides
Low Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution | 1. Particle Size Reduction: If using a crystalline form, reduce particle size through micronization or nanosizing to increase surface area.[11] 2. Formulation Strategy: Switch to an enabling formulation like a lipid-based system or an amorphous solid dispersion.[1][8] |
| Precipitation in the GI Tract | 1. Inclusion of Precipitation Inhibitors: For ASDs, include polymers that maintain a supersaturated state in the gut (e.g., HPMC-AS). 2. Optimize LBDDS: For lipid-based systems, ensure the formation of stable micelles or emulsions upon dispersion in aqueous media. |
| First-Pass Metabolism | 1. Inhibition of Metabolic Enzymes: While more complex, co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., CYP enzymes) can be explored in preclinical models. 2. Lymphatic Targeting: Some lipid-based formulations can promote lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism.[7] |
| Efflux by Transporters | 1. Use of Efflux Inhibitors: In preclinical studies, co-administration with known inhibitors of efflux transporters (e.g., P-glycoprotein) can be investigated. |
Formulation Instability
| Potential Cause | Troubleshooting Steps |
| Crystallization of Amorphous this compound | 1. Polymer Selection: Choose a polymer with strong interactions with this compound to inhibit molecular mobility.[5] 2. Increase Polymer Loading: A higher polymer-to-drug ratio can improve stability. 3. Storage Conditions: Store the ASD at a temperature well below its glass transition temperature (Tg) and protect it from moisture. |
| Phase Separation of Lipid-Based Formulation | 1. Excipient Compatibility: Ensure all lipid excipients are miscible. 2. Optimize Surfactant/Co-surfactant Ratio: Adjust the ratio to improve the emulsification performance and stability. |
| Chemical Degradation | 1. Excipient Compatibility Study: Perform compatibility studies between this compound and all excipients. 2. Protect from Light and Oxygen: Store the formulation in light-resistant containers and consider the use of antioxidants if oxidation is a concern. |
Data Presentation: Illustrative Preclinical Pharmacokinetic Data in Rats
Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual results may vary.
Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Rats (Single 10 mg/kg Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100 (Reference) |
| Lipid-Based Formulation (SEDDS) | 750 ± 150 | 1.5 ± 0.5 | 6000 ± 1100 | 500 |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | 600 ± 120 | 2.0 ± 0.8 | 4800 ± 950 | 400 |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Solubility Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that show high solubilizing capacity for this compound.
-
-
Formulation Preparation:
-
Based on solubility data, mix the selected oil, surfactant, and co-solvent in different ratios.
-
Add this compound to the excipient mixture and vortex or sonicate until a clear solution is obtained. A typical starting ratio could be 30% oil, 40% surfactant, and 30% co-solvent.
-
-
Characterization:
-
Visual Assessment: Observe the formulation for clarity and homogeneity.
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Hot-Melt Extrusion
-
Polymer Selection:
-
Choose a suitable polymer such as Soluplus®, Kollidon® VA 64, or HPMC-AS based on miscibility and stability considerations.
-
-
Physical Mixture Preparation:
-
Prepare a physical mixture of this compound and the selected polymer at a specific ratio (e.g., 1:3 drug-to-polymer by weight).
-
-
Hot-Melt Extrusion:
-
Feed the physical mixture into a hot-melt extruder.
-
Set the processing temperature above the glass transition temperature of the mixture but below the degradation temperature of this compound.
-
Collect the extrudate and mill it into a fine powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for this compound, indicating its amorphous state.
-
Powder X-ray Diffraction (PXRD): Verify the absence of crystalline peaks.
-
In Vitro Dissolution Testing: Perform dissolution studies to compare the release profile of the ASD to the crystalline drug.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Experimental workflow for evaluating oral bioavailability of this compound formulations.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 4 from Physicochemical profiling (solubility, permeability and charge state). | Semantic Scholar [semanticscholar.org]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [repository.cam.ac.uk]
- 11. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trotabresib and OTX015 in Crossing the Blood-Brain Barrier
For Immediate Release
[City, State] – [Date] – In the landscape of neuro-oncology and diseases of the central nervous system (CNS), the ability of therapeutic agents to effectively cross the blood-brain barrier (BBB) remains a critical determinant of clinical efficacy. This guide provides a detailed comparison of two notable bromodomain and extra-terminal (BET) inhibitors, Trotabresib (CC-90010) and OTX015 (Birabresib, MK-8628), with a specific focus on their capacity to penetrate the BBB, supported by experimental data.
Introduction to this compound and OTX015
This compound and OTX015 are small molecule inhibitors targeting the BET family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription.[1][2] By inhibiting these epigenetic readers, both compounds have demonstrated potential in treating various malignancies. A crucial aspect for their application in brain tumors and other CNS disorders is their ability to achieve therapeutic concentrations in the brain.
Quantitative Comparison of Blood-Brain Barrier Penetration
The following table summarizes the available quantitative data on the blood-brain barrier and blood-tumor barrier (BTB) penetration of this compound and OTX015.
| Compound | Model System | Parameter | Value | Reference |
| This compound | Human (Recurrent High-Grade Glioma) | Mean Brain Tumor Tissue:Plasma Ratio | 0.84 | [1][2][3] |
| Human (Recurrent High-Grade Glioma) | Mean Cerebrospinal Fluid (CSF):Plasma Ratio | 0.17 | [2] | |
| Human (Recurrent High-Grade Glioma) | Estimated Unbound Partition Coefficient (KPUU) | 0.37 | [1][2] | |
| OTX015 | Mouse (Glioblastoma Orthotopic Xenograft) | Tumor:Plasma Ratio | ~5.1 (51:10) | [4] |
| Mouse (Glioblastoma Orthotopic Xenograft) | Tumor:Normal Brain Tissue Ratio | 7 to 15-fold higher in tumor | [5][6] |
Mechanism of Action: BET Inhibition
Both this compound and OTX015 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones on chromatin. This leads to the downregulation of key oncogenes such as MYC and disruption of cancer cell proliferation.
While the general mechanism is shared, OTX015 has been specifically shown to modulate the NF-κB, Toll-like receptor (TLR), and JAK/STAT signaling pathways.[7]
Experimental Protocols
This compound: Phase I "Window-of-Opportunity" Study in High-Grade Glioma
Objective: To investigate the pharmacokinetics, pharmacodynamics, and CNS penetration of this compound in patients with recurrent high-grade gliomas scheduled for salvage resection.[1]
Methodology:
-
Patient Cohort: Patients with recurrent high-grade gliomas.[1]
-
Dosing Regimen: Patients received this compound 30 mg/day for 4 days prior to surgery.[1]
-
Sample Collection: Time-matched plasma and resected brain tumor tissue samples were collected during surgery. Cerebrospinal fluid (CSF) was also collected where feasible.[2]
-
Analysis: this compound concentrations in plasma, brain tumor tissue, and CSF were determined by liquid chromatography with tandem mass spectrometry.[2]
-
Data Calculation: The brain tumor tissue:plasma ratio and CSF:plasma ratio were calculated. The unbound partition coefficient (KPUU) was estimated based on plasma protein binding and tissue binding.[2]
OTX015: Preclinical Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy and blood-brain barrier penetration of OTX015 in glioblastoma models.[5]
Methodology:
-
Animal Model: Mice bearing orthotopic or heterotopic U87MG glioblastoma xenografts.[4][5]
-
Dosing Regimen: Oral administration of OTX015.[5]
-
Sample Collection: At specified time points after the last dose, mice were sacrificed, and plasma, tumor tissue, and normal brain tissue were collected.[4]
-
Analysis: OTX015 concentrations in the collected samples were quantified.[4]
-
Data Calculation: Tumor:plasma and tumor:normal brain tissue concentration ratios were determined.[4][5]
Discussion and Conclusion
The available data indicate that both this compound and OTX015 can penetrate the blood-brain barrier. This compound has demonstrated notable penetration in human subjects with high-grade gliomas, with a mean brain tumor tissue to plasma ratio of 0.84.[1][2][3] This is a significant finding from a clinical "window-of-opportunity" study, providing direct evidence of its potential for treating brain malignancies.
OTX015 has also shown evidence of BBB penetration in preclinical models, with a reported tumor to plasma ratio of approximately 5.1 and a preferential accumulation in tumor tissue compared to normal brain tissue.[4][5] While promising, it is important to note that these results are from animal models and may not be directly comparable to human clinical data.
Chemical Structures
This compound Chemical Formula: C21H21NO4S[8]
OTX015 (Birabresib) Chemical Formula: C25H22ClN5O2S[9]
References
- 1. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
A Comparative Guide to the Efficacy of Trotabresib and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Trotabresib (CC-90010/BMS-986378), an orally bioavailable and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with other notable BET inhibitors in clinical development. The comparison is based on available preclinical and clinical data, focusing on potency, pharmacokinetic properties, and clinical efficacy in various cancer types.
Introduction to BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene expression.[1][2] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to promoters and enhancers, including super-enhancers that drive the expression of key oncogenes like MYC.[2][3] Inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology by disrupting these interactions and suppressing the transcription of cancer-driving genes.[1][3]
This guide focuses on comparing this compound with the following BET inhibitors:
-
Molibresib (GSK525762)
-
Birabresib (OTX015/MK-8628)
-
ZEN-3694
-
Pelabresib (CPI-0610)
Data Presentation
The following tables summarize the available quantitative data for this compound and other selected BET inhibitors, allowing for a comparative assessment of their in vitro potency, pharmacokinetic profiles, and clinical efficacy.
Table 1: In Vitro Potency (IC50) of BET Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Glioblastoma | Various | 980 ± 1060 | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | KARPAS-1106P | 30 | [4] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Farage | 710 | [4] | |
| Molibresib | NUT Midline Carcinoma | Various | ~50 | [5] |
| Multiple Myeloma | OPM-2 | 60.15 | [6] | |
| General BET Inhibition | (Displacement Assay) | 32.5 - 42.5 | [6] | |
| Birabresib | Acute Myeloid Leukemia (AML) | Various | Submicromolar | [7] |
| Acute Lymphoblastic Leukemia (ALL) | Various | Submicromolar | [7] | |
| BRD2/3/4 Binding | (Cell-free assay) | 10 - 19 (EC50) | [8] | |
| BRD2/3/4 Binding to Histone H4 | (Cell-free assay) | 92 - 112 | [8] | |
| ZEN-3694 | Acute Myeloid Leukemia (AML) | MV4-11 | 200 | [9][10] |
| Prostate Cancer | LNCaP (Enzalutamide-sensitive) | 1000 | [11] | |
| Prostate Cancer | LNCaP (Enzalutamide-resistant) | 1000 | [11] | |
| Pelabresib | BRD4-BD1 Inhibition | (Biochemical assay) | 39 | [12] |
| Multiple Myeloma | INA6, MM.1S | (Reduces viability) | [12] |
Table 2: Comparative Pharmacokinetic Properties of BET Inhibitors
| Inhibitor | Route of Administration | Half-life (t½) | Time to Maximum Concentration (Tmax) | Key Metabolism Notes | Reference(s) |
| This compound | Oral | ~46 hours | Not specified | Long half-life allows for intermittent dosing | [8] |
| Molibresib | Oral | 3 - 7 hours | ~2 hours | Metabolized by CYP3A4 to two active metabolites | [13][14] |
| Birabresib | Oral | Not specified | Rapid absorption | Dose-proportional exposure | [15][16] |
| ZEN-3694 | Oral | 5 - 6 hours | ~2 hours | Metabolized by CYP3A4; co-administration with enzalutamide can increase metabolite ratio | [17] |
| Pelabresib | Oral | ~15 hours | Rapid absorption | Supports once-daily dosing | [18] |
Table 3: Summary of Clinical Efficacy in Selected Cancer Types
| Inhibitor | Cancer Type | Clinical Trial Phase | Key Efficacy Results | Reference(s) |
| This compound | High-Grade Glioma | Phase I | 6-month Progression-Free Survival (PFS): 12%. Two patients with stable disease for over 2 years. | [19][20] |
| Advanced Solid Tumors/DLBCL | Phase I | Objective Response Rate (ORR) in DLBCL: 13.0% (95% CI, 2.8-33.6). Clinical Benefit Rate (CBR) in solid tumors: 31.7% (95% CI, 18.1-48.1). | [21] | |
| Molibresib | NUT Midline Carcinoma | Phase I | 4 of 19 patients achieved a partial response (confirmed or unconfirmed). 8 of 19 patients had stable disease. 4 patients were progression-free for >6 months. | [14] |
| Birabresib | NUT Midline Carcinoma | Phase Ib | 3 of 10 patients had a partial response with a duration of 1.4 to 8.4 months. | [15][16] |
| ZEN-3694 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) (in combination with Enzalutamide) | Phase Ib/IIa | Median radiographic PFS: 9.0 months (95% CI: 4.6, 12.9). | [17] |
| Pelabresib | Myelofibrosis (in combination with Ruxolitinib) | Phase III (MANIFEST-2) | Spleen volume reduction of ≥35% at week 24: 65.9% (vs. 35.2% with placebo + ruxolitinib, p<0.001). | [22][23] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of BET inhibitors are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are treated with serial dilutions of the BET inhibitor (e.g., this compound, Molibresib) or vehicle control (e.g., DMSO). The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined by non-linear regression analysis using software such as GraphPad Prism.
BRD4 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagents: Recombinant human BRD4 protein (bromodomain 1), a biotinylated histone H4 peptide acetylated at lysine residues, europium-labeled anti-histone antibody, and an APC-labeled streptavidin are used.
-
Assay Procedure: The assay is performed in a 384-well plate. The BET inhibitor is serially diluted in assay buffer.
-
Binding Reaction: The BRD4 protein, biotinylated histone peptide, and the BET inhibitor are incubated together to allow for binding.
-
Detection: Europium-labeled anti-histone antibody and APC-labeled streptavidin are added to the wells.
-
Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of BRD4 bound to the histone peptide.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are suspended in a solution of Matrigel and PBS and subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The BET inhibitor is administered orally (p.o.) or via intraperitoneal (i.p.) injection at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
MYC Expression Analysis (Quantitative Real-Time PCR)
-
Cell Treatment and RNA Extraction: Cancer cells are treated with the BET inhibitor or vehicle control for a specified time (e.g., 24 hours). Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of MYC mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Mandatory Visualization
Signaling Pathway of BET Inhibition
Caption: Mechanism of Action of BET Inhibitors.
General Experimental Workflow for Efficacy Testing
Caption: General Workflow for BET Inhibitor Efficacy Testing.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. zenithepigenetics.com [zenithepigenetics.com]
- 11. zenithepigenetics.com [zenithepigenetics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. BET inhibitor this compound in heavily pretreated patients with solid tumors and diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. P1030: MANIFEST-2, A GLOBAL, PHASE 3, RANDOMIZED, DOUBLE-BLIND, ACTIVE-CONTROL STUDY OF PELABRESIB (CPI-0610) AND RUXOLITINIB VS PLACEBO AND RUXOLITINIB IN JAK INHIBITOR-NAÏVE MYELOFIBROSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Trotabresib Monotherapy vs. Standard-of-Care in Glioma: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trotabresib monotherapy against the current standard-of-care treatments for glioma. The analysis is based on available clinical trial data and preclinical research, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
Glioblastoma, the most aggressive form of glioma, and other high-grade gliomas present significant therapeutic challenges. The current standard-of-care for newly diagnosed glioblastoma, established by the "Stupp protocol," involves maximal surgical resection followed by concurrent radiotherapy and temozolomide chemotherapy. For recurrent disease, treatment options are less defined and include various chemotherapeutic agents with limited efficacy.
This compound (CC-90010, BMS-986378) is an orally administered, potent, and reversible small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins. It represents a novel therapeutic approach targeting epigenetic mechanisms of gene regulation in cancer. This guide synthesizes the available data on this compound monotherapy and compares it with established standard-of-care regimens for glioma.
Mechanism of Action: this compound
This compound exerts its anti-cancer effects by inhibiting BET proteins (BRD2, BRD3, and BRD4), which are "readers" of histone lysine acetylation and play a crucial role in regulating the transcription of key oncogenes.[1] By displacing BET proteins from chromatin, this compound disrupts the transcriptional programs that drive glioma cell proliferation and survival.[2][3] Key downstream targets of BET inhibition in glioma include MYC, as well as components of the PI3K/AKT and NF-κB signaling pathways.[4][5]
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy data from clinical trials of this compound monotherapy and standard-of-care treatments for glioma. It is important to note that the patient populations and trial designs differ significantly, precluding direct statistical comparison.
Table 1: this compound Monotherapy in Recurrent High-Grade Glioma
| Clinical Trial | Treatment | Patient Population | N | 6-Month Progression-Free Survival (PFS) | Reference |
| CC-90010-GBM-001 | This compound | Recurrent High-Grade Glioma | 20 | 12% | [6][7][8] |
Table 2: Standard-of-Care for Newly Diagnosed Glioblastoma
| Clinical Trial | Treatment Arm | Patient Population | N | Median Overall Survival (OS) | 2-Year Survival Rate | Reference |
| Stupp et al., 2005 | Radiotherapy + Temozolomide | Newly Diagnosed Glioblastoma | 287 | 14.6 months | 26.5% | [9][10] |
| Stupp et al., 2005 | Radiotherapy Alone | Newly Diagnosed Glioblastoma | 286 | 12.1 months | 10.4% | [9][10] |
Table 3: Standard-of-Care for Recurrent High-Grade Glioma
| Treatment | Median Overall Survival (OS) | 6-Month Progression-Free Survival (PFS) | Reference |
| Lomustine | 7 - 8.6 months | ~20% | N/A |
| Bevacizumab | 9.2 months | 42.6% | [11][12] |
Experimental Protocols
This compound (CC-90010-GBM-001 "Window-of-Opportunity" Study)
-
Study Design: A Phase I, open-label, multicenter study in patients with recurrent high-grade gliomas who were candidates for salvage resection.[6][7][8]
-
Patient Population: Adult patients with histologically confirmed recurrent high-grade glioma (WHO grade III or IV) scheduled for salvage surgery.[6][7][8]
-
Treatment Regimen:
-
Primary Endpoints: Plasma pharmacokinetics and this compound concentrations in resected tumor tissue.[6][7][8]
-
Secondary Endpoints: Safety, pharmacodynamics, and anti-tumor activity (including PFS).[6][7][8]
Standard-of-Care: Temozolomide (Stupp Protocol)
-
Study Design: A randomized, multicenter, open-label, phase 3 trial.[9][10]
-
Patient Population: Patients with newly diagnosed, histologically confirmed glioblastoma.[9][10]
-
Treatment Regimen:
Standard-of-Care: PCV (Procarbazine, Lomustine, and Vincristine) - EORTC 26951 and RTOG 9402 Trials
-
Study Design: Two independent, randomized, open-label, phase 3 trials.[13][14][15][16][17][18][19][20]
-
Patient Population: Patients with newly diagnosed anaplastic oligodendroglial tumors.[13][14][15][16][17][18][19][20]
-
Treatment Regimen:
-
Primary Endpoint: Overall survival.[13][14][15][16][17][18][19][20]
Standard-of-Care: Bevacizumab (BRAIN Study)
-
Study Design: A phase II, multicenter, non-comparative study.[11][12]
-
Patient Population: Patients with recurrent glioblastoma.[11][12]
-
Treatment Regimen: Bevacizumab 10 mg/kg intravenously every 2 weeks.[23]
-
Primary Endpoint: 6-month progression-free survival.[11][12]
Safety and Tolerability
Table 4: Common Grade 3/4 Treatment-Related Adverse Events
| Treatment | Adverse Event | Incidence | Reference |
| This compound | Thrombocytopenia | 31% (5/16 patients in maintenance phase) | [6][7][8] |
| Temozolomide (with RT) | Hematologic toxicities | 7% | [10] |
| Bevacizumab | Hypertension, thromboembolic events, gastrointestinal perforation | Varied, generally manageable | [11][12] |
Discussion and Future Directions
The available data on this compound monotherapy in recurrent high-grade glioma, while from an early-phase trial, demonstrates blood-brain barrier penetration and target engagement.[6][7][8] The 6-month PFS of 12% in this heavily pre-treated population is modest but warrants further investigation, especially in molecularly selected patient populations.
Direct comparison with the standard-of-care is challenging due to differences in trial design and patient populations. The Stupp protocol remains the cornerstone of treatment for newly diagnosed glioblastoma, with a clear survival benefit.[9][10] For recurrent disease, the efficacy of agents like lomustine and bevacizumab is limited, highlighting the significant unmet need for novel therapies.
Ongoing clinical trials are investigating this compound in combination with standard-of-care regimens for newly diagnosed glioblastoma (NCT04324840), which will provide more definitive data on its potential role in this setting.[24] Future research should also focus on identifying predictive biomarkers to select patients most likely to benefit from BET inhibition.
Conclusion
This compound represents a promising novel therapeutic agent for glioma with a distinct mechanism of action. While early data as a monotherapy in the recurrent setting shows modest activity, its ability to penetrate the blood-brain barrier is a significant advantage. Further clinical development, particularly in combination with standard-of-care therapies and in biomarker-defined patient populations, is crucial to fully elucidate its therapeutic potential in the management of high-grade gliomas.
References
- 1. Targetable BET proteins- and E2F1-dependent transcriptional program maintains the malignancy of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain proteins are required for glioblastoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, "window-of-opportunity" study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Radiotherapy plus concomitant and adjuvant temozolomide for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase III Trial of Chemoradiotherapy for Anaplastic Oligodendroglioma: Long-Term Results of RTOG 9402 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase III trial of chemoradiotherapy for anaplastic oligodendroglioma: long-term results of RTOG 9402. [themednet.org]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Adjuvant procarbazine, lomustine, and vincristine chemotherapy in newly diagnosed anaplastic oligodendroglioma: long-term follow-up of EORTC brain tumor group study 26951 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Joint Final Report of EORTC 26951 and RTOG 9402: Phase III Trials With Procarbazine, Lomustine, and Vincristine Chemotherapy for Anaplastic Oligodendroglial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Joint Final Report of Phase III trials Demonstrate Positive Outcomes from Combination of PCV Chemotherapy and RT in Patients with Anaplastic Oligodendroglial Tumors [nrgoncology.org]
- 21. Phase III trial of chemoradiotherapy for anaplastic oligodendroglioma: long-term results of RTOG 9402 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SWOG-9402 | SWOG [swog.org]
- 23. 733-Glioblastoma recurrent beVACizumab | eviQ [eviq.org.au]
- 24. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma [scientiasalut.gencat.cat]
A Comparative Guide to the Synergistic Potential of Trotabresib and PARP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential synergistic effects of combining Trotabresib, a potent Bromodomain and Extraterminal (BET) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct preclinical or clinical data for the combination of this compound with PARP inhibitors are not yet publicly available, a substantial body of evidence for other BET inhibitors demonstrates a strong synergistic interaction with PARP inhibitors across various cancer models. This guide will objectively present the mechanistic rationale, supporting preclinical and clinical data from analogous combinations, and detailed experimental protocols to inform future research and development in this promising therapeutic area.
Mechanistic Rationale for Synergy
The primary mechanism underlying the synergy between BET inhibitors and PARP inhibitors lies in the transcriptional regulation of key DNA Damage Response (DDR) pathways. BET proteins, particularly BRD4, are critical for the expression of several genes involved in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. By inhibiting BET proteins, this compound is hypothesized to downregulate the expression of essential HR proteins such as BRCA1 and RAD51. This induced deficiency in homologous recombination, often termed "BRCAness," renders cancer cells highly dependent on alternative, more error-prone DNA repair pathways.
PARP inhibitors exploit this dependency. They work by trapping PARP enzymes on DNA at sites of single-strand breaks, which leads to the formation of double-strand breaks during DNA replication. In cells with proficient HR, these double-strand breaks can be efficiently repaired. However, in cells where HR is compromised—either through genetic mutations (e.g., BRCA1/2 mutations) or through pharmacological intervention with a BET inhibitor like this compound—these lesions become cytotoxic, leading to synthetic lethality and apoptotic cell death.
Trotabresib in Combination with Immunotherapy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Trotabresib in combination with immunotherapy against alternative therapeutic strategies. It includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and the Rationale for Immuno-Oncology Combination
This compound (CC-90010) is an oral, potent, and reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes such as MYC. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promote the expression of genes involved in cell proliferation and survival. This compound, with a higher affinity for BRD4, disrupts this process, leading to anti-proliferative effects in various cancer models, including hematological malignancies and solid tumors like glioblastoma.[1]
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is founded on a strong preclinical rationale. BET inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity through several mechanisms. A key mechanism is the suppression of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that cancer cells use to evade the immune system.[2][3] By downregulating PD-L1 expression on tumor cells, BET inhibitors can render them more susceptible to immune attack.[2][3] Furthermore, BET inhibition can enhance the function and persistence of T cells, further bolstering the anti-cancer immune response.[1]
Preclinical Evidence for BET Inhibitor and Immunotherapy Combinations
While specific preclinical data for this compound combined with immunotherapy is emerging, extensive research on other BET inhibitors, such as JQ1 and OTX015, provides a strong proof-of-concept for this therapeutic strategy. These studies demonstrate synergistic anti-tumor effects when BET inhibitors are combined with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies across various cancer models.
Summary of Key Preclinical Findings
| BET Inhibitor | Cancer Model | Immunotherapy | Key Findings | Reference |
| JQ1 | Colorectal Cancer (MC38 murine model) | anti-PD-1 | JQ1 synergized with anti-PD-1 to inhibit tumor growth and prolong survival. JQ1 decreased PD-L1 expression and increased MHC-I expression on tumor cells, enhancing CD8+ T cell-mediated killing. | [4] |
| JQ1 | Ovarian Cancer (syngeneic mouse model) | - | JQ1 suppressed PD-L1 expression on tumor cells and tumor-associated dendritic cells and macrophages, leading to increased cytotoxic T cell activity and limited tumor progression. | [5] |
| JQ1 | Myc-driven B cell Lymphoma (mouse model) | anti-PD-1 | JQ1 and anti-PD-1 combination resulted in synergistic anti-tumor responses. JQ1 directly repressed PD-L1 expression in a Myc-independent manner. | [2] |
| IBET151 | Melanoma (mouse models) | anti-CTLA-4 | Combination of IBET151 and anti-CTLA-4 overcame innate resistance to immune checkpoint blockade. The combination reduced myeloid-derived suppressor cells and decreased the expression of inhibitory receptors on T cells. | [6] |
| JQ1 | Acute Myeloid Leukemia (mouse model) | anti-PD-1 | JQ1 rescued T cell exhaustion and synergized with anti-PD-1 to reduce tumor burden. It increased the accessibility of TCF7, a key transcription factor for progenitor exhausted T cells. | [7][8][9] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound with immunotherapy is rooted in the intricate interplay between epigenetic regulation and immune signaling. The following diagram illustrates the key signaling pathways involved.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of BET inhibitor and immunotherapy combinations.
In Vivo Syngeneic Mouse Models
A common approach to evaluate the in vivo efficacy of combination therapies involves the use of syngeneic mouse models, where tumor cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trials for BET inhibitors run ahead of the science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibitor JQ1 enhances anti-tumor immunity and synergizes with PD-1 blockade in CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibition Promotes Anti-Tumor Immunity by Suppressing PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibition sensitizes innate checkpoint inhibitor resistant melanoma to anti-CTLA-4 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitors rescue anti-PD1 resistance by enhancing TCF7 accessibility in leukemia-derived terminally exhausted CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Benchmarking Trotabresib's Safety Profile Against Other BET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of epigenetic modulators for the treatment of various malignancies and other diseases. By reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), these small molecules disrupt chromatin-templated gene expression, leading to the downregulation of key oncogenes such as MYC. Trotabresib (CC-90010) is a potent, oral BET inhibitor currently under clinical investigation. As with any novel therapeutic agent, a thorough understanding of its safety and tolerability is paramount. This guide provides an objective comparison of the safety profile of this compound against other notable BET inhibitors that have been evaluated in clinical trials, including molibresib, OTX015 (birabresib/MK-8628), and pelabresib. The information presented herein is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Safety Profile of BET Inhibitors
The most frequently observed treatment-related adverse events (TRAEs) across the class of BET inhibitors are hematological and gastrointestinal toxicities.[1][2] Thrombocytopenia is consistently reported as a key dose-limiting toxicity (DLT).[1] The following tables summarize the quantitative data on the incidence of common adverse events from Phase I and II clinical trials of this compound and other selected BET inhibitors. It is important to note that direct comparisons should be made with caution due to differences in patient populations, tumor types, and treatment regimens.
Table 1: Hematological Adverse Events
| Adverse Event | This compound (CC-90010) | Molibresib (GSK525762) | OTX015 (MK-8628) | Pelabresib (CPI-0610) |
| Thrombocytopenia (All Grades) | 46.4% (Part A) | 51% | Not explicitly reported in % | Dose-dependent |
| Thrombocytopenia (Grade ≥3) | 25% (in high-grade glioma)[3] | 37% (in hematologic malignancies)[4] | 20% (Grade 3/4 in solid tumors)[5] | 33% (in combination with ruxolitinib)[6] |
| Anemia (All Grades) | 20.3% (Part A) | 22% | Not explicitly reported in % | 30% (in combination with ruxolitinib)[7] |
| Anemia (Grade ≥3) | 8.7% (Part A) | 15% (in hematologic malignancies)[4] | 9% (Grade 3 in solid tumors)[5] | 23% (in combination with ruxolitinib)[7] |
| Neutropenia (All Grades) | 11.6% (Part A) | Not explicitly reported in % | Not explicitly reported in % | Not explicitly reported in % |
| Neutropenia (Grade ≥3) | 7.2% (Part A) | Not explicitly reported in % | Not explicitly reported in % | Not explicitly reported in % |
Data for this compound is from the CC-90010-ST-001 study (Part A, dose escalation). Data for Molibresib is from a study in NUT carcinoma and other solid tumors.[8] Data for OTX015 is from a study in advanced solid tumors.[5] Data for Pelabresib is from the MANIFEST study in combination with ruxolitinib.[6][7]
Table 2: Non-Hematological Adverse Events
| Adverse Event | This compound (CC-90010) | Molibresib (GSK525762) | OTX015 (MK-8628) | Pelabresib (CPI-0610) |
| Nausea (All Grades) | 56.5% (Part A) | 42% | Common | 44% (in lymphoma) |
| Diarrhea (All Grades) | 39.1% (Part A) | 23% | Common | Not explicitly reported in % |
| Fatigue/Asthenia (All Grades) | 53.6% (Part A) | 20% | Common | 53% (in lymphoma) |
| Decreased Appetite (All Grades) | Not explicitly reported in % | 28% | Not explicitly reported in % | 41% (in lymphoma) |
| Vomiting (All Grades) | 56.5% (Part A) | 23% | Not explicitly reported in % | Not explicitly reported in % |
| Dysgeusia (All Grades) | Not explicitly reported in % | 17-22% | Common | Not explicitly reported in % |
Data for this compound is from the CC-90010-ST-001 study (Part A, dose escalation).[9] Data for Molibresib is from a study in NUT carcinoma and other solid tumors.[8] Data for OTX015 reported as "common" in a study in hematologic malignancies.[10] Data for Pelabresib is from a Phase I study in relapsed or refractory lymphoma.[11][12]
Experimental Protocols
The safety and tolerability of BET inhibitors in clinical trials are primarily assessed through a standardized methodology.
Phase I Dose-Escalation Studies: The initial clinical evaluation of BET inhibitors typically follows a Phase I, open-label, dose-escalation design. A common approach is the "3+3" design, where cohorts of three patients are enrolled at escalating dose levels.
-
Dose-Limiting Toxicity (DLT) Period: Patients are monitored for a predefined period, usually the first cycle of treatment (e.g., 21 or 28 days), for the occurrence of DLTs.
-
DLT Definition: DLTs are severe adverse events considered to be related to the study drug. For BET inhibitors, DLTs often include Grade 4 thrombocytopenia, prolonged Grade 3 thrombocytopenia, or other severe non-hematological toxicities.[8]
-
Maximum Tolerated Dose (MTD): The dose escalation continues until the MTD is identified, which is typically the dose level at which less than 33% of patients experience a DLT.
-
Recommended Phase II Dose (RP2D): The RP2D is then selected based on the MTD, as well as pharmacokinetic and pharmacodynamic data.
Safety Monitoring: Throughout the clinical trial, patients undergo regular and comprehensive safety monitoring, which includes:
-
Physical Examinations: Performed at baseline and at regular intervals.
-
Vital Signs: Monitored at each study visit.
-
Electrocardiograms (ECGs): To assess for any cardiac effects.
-
Laboratory Tests: Including complete blood counts with differentials, serum chemistry panels, and coagulation tests, are performed frequently, especially during the initial cycles of treatment.
-
Adverse Event (AE) Reporting: All AEs are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the AE to the study drug is also assessed by the investigator.
Mandatory Visualizations
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of BET inhibitors.
Experimental Workflow for a Phase I Dose-Escalation Trial
Caption: A typical 3+3 dose-escalation design for a Phase I trial.
Conclusion
The safety profile of this compound is consistent with the known class effects of BET inhibitors, with the most common treatment-related adverse events being hematological and gastrointestinal in nature. Thrombocytopenia remains the most significant dose-limiting toxicity for this class of drugs. The data presented in this guide, derived from early-phase clinical trials, provides a valuable benchmark for the ongoing and future development of this compound and other BET inhibitors. Further investigation in larger, randomized trials will be crucial to more definitively establish the therapeutic index of these promising agents. It is also important to note that recent safety signals for some BET inhibitors, such as the potential for disease progression with pelabresib, warrant careful monitoring across the entire class. Continued research into optimal dosing schedules and combination strategies may help to mitigate toxicities and enhance the therapeutic potential of BET inhibitors in oncology.
References
- 1. This compound, an oral potent bromodomain and extraterminal inhibitor, in patients with high-grade gliomas: A phase I, “window-of-opportunity” study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. P1018: UPDATED RESULTS FROM MANIFEST ARM 2: EFFICACY AND SAFETY OF PELABRESIB (CPI-0610) AS ADD-ON TO RUXOLITINIB IN MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-conferences.org [bio-conferences.org]
- 11. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
